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  • Product: 2-Phenoxy-1-piperazin-1-yl-ethanone
  • CAS: 1176419-70-7; 92114-37-9

Core Science & Biosynthesis

Foundational

2-Phenoxy-1-(piperazin-1-yl)ethanone: A Privileged Scaffold in Medicinal Chemistry and CNS Drug Discovery

Executive Summary In the landscape of central nervous system (CNS) drug discovery, certain molecular architectures consistently emerge as foundational building blocks due to their predictable pharmacokinetics and robust...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, certain molecular architectures consistently emerge as foundational building blocks due to their predictable pharmacokinetics and robust receptor binding profiles. 2-Phenoxy-1-(piperazin-1-yl)ethanone (also known as 1-(phenoxyacetyl)piperazine; CAS: 92114-37-9 for the hydrochloride salt) is one such "privileged scaffold." Comprising a lipophilic phenoxy ring, a rigidifying acetyl linker, and a basic piperazine core, this compound serves as a critical intermediate in the synthesis of aminergic G protein-coupled receptor (GPCR) ligands. This whitepaper dissects the physicochemical causality, pharmacological mechanisms, and validated synthetic protocols associated with this highly versatile molecule.

Physicochemical Profiling & Causality

The utility of 2-phenoxy-1-(piperazin-1-yl)ethanone in drug development is not accidental; it is a direct consequence of its highly optimized physicochemical properties. Every structural element serves a distinct mechanistic purpose in pharmacokinetics (PK) and pharmacodynamics (PD).

Table 1: Quantitative Physicochemical Data and Pharmacological Causality

ParameterValuePharmacological Causality
Molecular Weight 220.27 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability and preventing steric hindrance in narrow receptor binding pockets [1].
Topological Polar Surface Area (TPSA) 41.5 ŲHighly optimized for Blood-Brain Barrier (BBB) permeation. CNS-active drugs typically require a TPSA < 90 Ų to passively diffuse across the lipophilic endothelial tight junctions.
LogP (Predicted) ~0.8 - 1.2This balanced lipophilicity prevents the molecule from being sequestered in peripheral adipose tissue while still allowing efficient lipid bilayer crossing.
Hydrogen Bond Donors 1The secondary amine of the piperazine ring acts as a critical hydrogen bond donor (when protonated) for target receptor engagement.
Hydrogen Bond Acceptors 3The ether oxygen, carbonyl oxygen, and tertiary amine facilitate interactions with aqueous solvent, maintaining necessary physiological solubility.
pKa (Piperazine N) ~9.0Ensures >95% protonation at physiological pH (7.4), a non-negotiable requirement for forming electrostatic salt bridges with GPCRs.

Mechanistic Role in CNS Drug Design

Arylpiperazines are universally recognized as privileged scaffolds for targeting aminergic GPCRs, including serotonin (5-HT), dopamine (D2/D3), and histamine (H3) receptors [2]. The 2-phenoxy-1-(piperazin-1-yl)ethanone architecture specifically excels in this domain due to a dual-action binding mechanism.

  • The Piperazine Core (The Anchor): At physiological pH, the secondary nitrogen of the piperazine ring is protonated. This cationic center acts as an electrostatic anchor, forming a highly conserved salt bridge with an aspartic acid residue (Asp3.32) located in transmembrane domain 3 (TM3) of virtually all aminergic GPCRs [3].

  • The Phenoxyacetyl Linker (The Modulator): The acetyl carbonyl acts as a hydrogen bond acceptor, rigidifying the linker conformation through localized dipole interactions. Simultaneously, the terminal phenoxy ring extends into the hydrophobic auxiliary pockets of the receptor. By modifying the substituents on this phenoxy ring, medicinal chemists can finely tune receptor subtype selectivity (e.g., shifting affinity from D2 to H3 receptors).

GPCR_Signaling Ligand Piperazine Derivative (Basic Amine + Phenoxy) Receptor Aminergic GPCR (Asp3.32 Salt Bridge) Ligand->Receptor BBB Permeation & Binding GProtein G-Protein Activation (Gαi/o or Gαq) Receptor->GProtein Conformational Shift Effector Effector Modulation (Adenylate Cyclase / PLC) GProtein->Effector Signal Transduction Response CNS Response (Neurological Modulation) Effector->Response Cellular Output

Mechanism of aminergic GPCR modulation by piperazine-based privileged scaffolds.

Synthetic Methodology & Protocol Validation

To utilize 2-phenoxy-1-(piperazin-1-yl)ethanone as a building block, it must be synthesized with high purity. Direct acylation of unprotected piperazine often leads to undesirable bis-acylated byproducts. Therefore, a controlled, step-wise approach using mono-Boc-protected piperazine is the gold standard.

Step-by-Step Experimental Workflow

Phase 1: Controlled Acylation

  • Preparation: Dissolve 1.0 equivalent of mono-Boc-piperazine and 1.2 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM) under an inert nitrogen (N₂) atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: The acylation reaction is highly exothermic; low temperatures prevent thermal degradation and suppress side reactions.

  • Addition: Add 1.1 equivalents of phenoxyacetyl chloride dropwise over 30 minutes.

  • Reaction Monitoring (Self-Validating Step): Allow the mixture to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the secondary amine spot (mono-Boc-piperazine) validates the completion of the acylation.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ followed by brine. Causality: NaHCO₃ neutralizes unreacted acid and removes the TEA·HCl byproduct, ensuring the intermediate is free of ionic impurities. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Phase 2: Deprotection and Salt Isolation

  • Cleavage: Dissolve the Boc-protected intermediate in a minimum volume of DCM. Add 10 equivalents of 4M HCl in 1,4-dioxane at room temperature and stir for 2 hours.

  • Mechanistic Action: The highly acidic environment protonates the Boc carbamate, leading to the expulsion of isobutylene gas and CO₂.

  • Isolation (Self-Validating Step): As the Boc group is cleaved, the resulting 2-phenoxy-1-(piperazin-1-yl)ethanone forms a hydrochloride salt. Because this salt is highly polar, it becomes insoluble in the DCM/dioxane mixture and precipitates out as a pure white solid. This phase separation drives the reaction to completion via Le Chatelier's principle and eliminates the need for column chromatography.

  • Purification: Filter the precipitate, wash with cold diethyl ether to remove any residual lipophilic impurities, and dry under high vacuum.

Synthesis A Phenoxyacetyl Chloride + Mono-Boc-Piperazine B Acylation (TEA, DCM, 0°C to RT) A->B C Boc-Protected Intermediate B->C Yield > 90% D Deprotection (HCl/Dioxane) C->D E 2-Phenoxy-1-(piperazin-1-yl)ethanone Hydrochloride D->E Precipitation & Filtration

Step-by-step synthetic workflow for 2-phenoxy-1-(piperazin-1-yl)ethanone hydrochloride.

Conclusion

2-Phenoxy-1-(piperazin-1-yl)ethanone is far more than a simple chemical building block; it is a rationally designed pharmacophore optimized for CNS penetration and GPCR modulation. By understanding the causality behind its physicochemical properties—specifically its TPSA, pKa, and structural rigidity—researchers can leverage this privileged scaffold to design highly selective therapeutics for neurological disorders. Furthermore, the self-validating synthetic protocols outlined herein ensure that drug development professionals can generate this critical intermediate with the high purity required for advanced pharmacological screening.

References

  • National Center for Biotechnology Information (PubChem). "2-Phenoxy-1-piperazin-1-yl-ethanone - Compound Summary." PubChem Database. Accessed March 20, 2026. URL:[Link]

  • Pańczyk, Katarzyna, et al. "Synthesis of N-(phenoxyalkyl)-, N-{2-[2-(phenoxy)ethoxy]ethyl}- or N-(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System." ChemistrySelect 4.31 (2019): 9381-9391. URL:[Link]

  • Pytka, Karolina, et al. "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." National Library of Medicine (PMC). PMC11174987. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenoxy-1-piperazin-1-yl-ethanone

This guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-Phenoxy-1-piperazin-1-yl-ethanone, a molecule of interest in medicinal chemistry and drug development due to the prevalen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-Phenoxy-1-piperazin-1-yl-ethanone, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the phenoxy and piperazine scaffolds in pharmacologically active agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The protocols and interpretations herein are grounded in established principles and data from closely related analogues to ensure technical accuracy and practical utility.

Molecular Structure and Spectroscopic Overview

2-Phenoxy-1-piperazin-1-yl-ethanone possesses a phenoxy group linked via an acetyl bridge to a piperazine ring. This structure gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization. The following sections will delve into the predicted data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Chemical Structure:

A logical workflow for the spectroscopic analysis of this compound is outlined below:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of 2-Phenoxy-1-piperazin-1-yl-ethanone purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Phenoxy-1-piperazin-1-yl-ethanone, both ¹H and ¹³C NMR will provide critical structural information. Due to the restricted rotation around the amide bond, it is common for N-acylpiperazines to exhibit conformational isomers at room temperature, which can lead to broadening or duplication of signals for the piperazine protons in the ¹H NMR spectrum.[1]

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will show distinct signals for the aromatic protons of the phenoxy group, the methylene protons of the ethoxy bridge, and the methylene protons of the piperazine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (para)~6.95Triplet (t)1H
Ar-H (ortho)~7.00Doublet (d)2H
Ar-H (meta)~7.30Triplet (t)2H
-O-CH ₂-~4.80Singlet (s)2H
Piperazine -CH ₂- (adjacent to C=O)~3.60 - 3.80Broad multiplet (m)4H
Piperazine -CH ₂- (adjacent to NH)~2.80 - 3.00Broad multiplet (m)4H
-NH ~1.50 - 2.50Broad singlet (br s)1H
  • Aromatic Protons: The protons on the phenoxy ring are expected to appear in the aromatic region (δ 6.9-7.3 ppm). The exact chemical shifts and splitting patterns will depend on the solvent used.

  • Ethoxy Methylene Protons: A sharp singlet for the -O-CH₂- protons is anticipated around δ 4.80 ppm.

  • Piperazine Protons: The four protons on the carbons adjacent to the amide carbonyl will be deshielded and appear at approximately δ 3.60-3.80 ppm. The four protons on the carbons adjacent to the secondary amine will be more shielded, appearing around δ 2.80-3.00 ppm. The signals for the piperazine protons are often broad due to the chair-to-chair interconversion of the ring and restricted rotation around the amide bond.[1]

  • Amine Proton: The proton on the secondary amine of the piperazine ring will likely appear as a broad singlet that can exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (Amide)~168
Ar-C -O (Phenoxy)~158
Ar-C H (para)~121
Ar-C H (ortho)~115
Ar-C H (meta)~130
-O-C H₂-~68
Piperazine -C H₂- (adjacent to C=O)~42, ~46
Piperazine -C H₂- (adjacent to NH)~45
  • Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift of around δ 168 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the δ 115-158 ppm range.

  • Aliphatic Carbons: The ether-linked methylene carbon (-O-C H₂-) will be around δ 68 ppm. The piperazine carbons will appear in the δ 42-46 ppm range. The presence of conformational isomers may lead to the appearance of more than two signals for the piperazine carbons.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Phenoxy-1-piperazin-1-yl-ethanone is expected to show characteristic absorption bands for the amide, ether, and aromatic moieties.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Amide)Stretching1650 - 1680 (strong)
C=C (Aromatic)Stretching1450 - 1600
C-O-C (Ether)Asymmetric Stretching1200 - 1275
C-N (Amine/Amide)Stretching1000 - 1250
  • Amide Carbonyl Stretch: A strong absorption band between 1650 and 1680 cm⁻¹ is a key indicator of the amide functional group. In a similar molecule, 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one, this peak was observed at 1651 cm⁻¹.[2]

  • C-O-C Ether Stretch: The asymmetric C-O-C stretching of the phenoxy group will result in a strong band in the 1200-1275 cm⁻¹ region.

  • N-H Stretch: A broad absorption in the 3300-3500 cm⁻¹ region is expected for the N-H stretch of the secondary amine in the piperazine ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal).

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-Phenoxy-1-piperazin-1-yl-ethanone, electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Molecular Ion: The expected molecular weight of 2-Phenoxy-1-piperazin-1-yl-ethanone (C₁₂H₁₆N₂O₂) is 220.27 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at m/z 221.28.

  • Fragmentation Pattern: The molecule is expected to fragment at the amide and ether linkages. Common fragmentation pathways for related structures often involve the cleavage of the piperazine ring or the loss of the phenoxy group.[3] A plausible fragmentation pathway is depicted below.

G M [M+H]⁺ m/z 221 F1 Loss of C₆H₅O• m/z 128 M->F1 Cleavage of C-O bond F2 Loss of C₂H₂O m/z 179 M->F2 Cleavage of C-C bond F3 Piperazine fragment m/z 85 F1->F3 Cleavage of amide bond

Caption: Plausible ESI-MS Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Summary of Spectroscopic Data

Technique Key Predicted Data
¹H NMR Aromatic protons (δ 6.9-7.3), -O-CH₂- singlet (δ ~4.80), Piperazine protons (δ 2.8-3.8)
¹³C NMR C=O (δ ~168), Aromatic carbons (δ 115-158), Aliphatic carbons (δ 42-68)
IR C=O stretch (~1650-1680 cm⁻¹), C-O-C stretch (~1200-1275 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹)
MS (ESI+) [M+H]⁺ at m/z 221.28

Conclusion

The combination of NMR, IR, and MS provides a robust analytical framework for the comprehensive characterization of 2-Phenoxy-1-piperazin-1-yl-ethanone. The predicted data in this guide, based on the analysis of its constituent functional groups and comparison with closely related structures, offers a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for unambiguous structure confirmation and purity assessment.

References

  • Błaszczak-Apcjak, M., & Zawisza, A. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Scientific Reports, 11(1), 1-13. Available at: [Link]

  • Hassan, M. M., & et al. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Available at: [Link]

  • Glen, J., & et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray. Journal of the American Society for Mass Spectrometry, 31(5), 1046-1056. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of 2-Phenoxy-1-piperazin-1-yl-ethanone and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the crystallographic analysis of 2-Phenoxy-1-piperazin-1-yl-ethanone. While a specific crystal str...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystallographic analysis of 2-Phenoxy-1-piperazin-1-yl-ethanone. While a specific crystal structure for this exact molecule is not publicly available at the time of this writing, this document will detail the established methodologies for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. To provide a tangible and instructive framework, we will leverage crystallographic data from closely related N-acylpiperazine analogs that have been structurally characterized. This approach ensures that researchers are equipped with a robust and scientifically grounded protocol to apply to the title compound and similar derivatives.

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile linker in complex molecular architectures. Understanding the three-dimensional structure of piperazine-containing compounds is paramount for rational drug design, as it provides critical insights into molecular conformation, intermolecular interactions, and potential binding modes with biological targets.

Part 1: Synthesis and Crystallization

The synthesis of 2-Phenoxy-1-piperazin-1-yl-ethanone can be achieved through a standard nucleophilic acyl substitution reaction. A plausible and efficient synthetic route involves the reaction of piperazine with 2-phenoxyacetyl chloride.

Experimental Protocol: Synthesis of 2-Phenoxy-1-piperazin-1-yl-ethanone
  • Reaction Setup: To a solution of excess piperazine (2.0 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cooled to 0 °C in an ice bath, add 2-phenoxyacetyl chloride (1.0 equivalent) dropwise with vigorous stirring. The use of excess piperazine helps to minimize the formation of the di-substituted by-product and also acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-phenoxyacetyl chloride) is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure 2-Phenoxy-1-piperazin-1-yl-ethanone.

Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often empirical step. For a compound like 2-Phenoxy-1-piperazin-1-yl-ethanone, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the more volatile solvent will slowly diffuse into the less volatile solvent, gradually reducing the solubility of the compound and promoting crystallization. Common solvent/anti-solvent pairs include DCM/hexane and methanol/diethyl ether.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to a decrease in solubility and subsequent crystal growth.

The choice of solvent is crucial and often requires screening a variety of options. A good starting point is to use the solvent system from the final purification step.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to determine the molecular structure using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on goniometer head C Data Reduction & Integration B->C Raw diffraction images D Structure Solution (e.g., Direct Methods) C->D hkl reflection file E Structure Refinement (e.g., Full-Matrix Least-Squares) D->E Initial atomic coordinates F Structure Validation & Analysis E->F Refined structural model G CIF File Generation F->G Final validated structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: The phases of the structure factors are determined using methods such as direct methods or Patterson methods, which leads to an initial electron density map and a preliminary model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking for missed symmetry, analyzing the geometry of the molecule, and examining the residual electron density map.

  • CIF File Generation: The final crystallographic data is compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.

Part 3: Case Study of a Structurally Related Analog

As a practical example, we will consider the crystal structure of a related N-acylpiperazine derivative. The methodologies and analyses presented here are directly applicable to 2-Phenoxy-1-piperazin-1-yl-ethanone once its crystals are obtained.

A relevant analog is 1-(4-nitrobenzoyl)piperazine , for which crystallographic data has been published.[1][2] This compound shares the core N-acylpiperazine moiety, providing valuable insights into the expected conformational preferences and packing interactions.

Crystallographic Data for 1-(4-nitrobenzoyl)piperazine
ParameterValue[1][2]
Chemical FormulaC₁₁H₁₃N₃O₃
Formula Weight235.24
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.587(2)
b (Å)7.0726(6)
c (Å)14.171(1)
β (°)119.257(8)
Volume (ų)2149.9(4)
Z4
Calculated Density (g/cm³)1.454
Molecular Conformation and Intermolecular Interactions

The crystal structure of 1-(4-nitrobenzoyl)piperazine reveals key conformational features. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement for this six-membered ring. The amide bond exhibits partial double bond character, leading to a planar geometry.[1][2]

In the solid state, the molecules are likely to be linked by intermolecular hydrogen bonds. For N-acylpiperazines with a secondary amine, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the other nitrogen atom of the piperazine ring can act as hydrogen bond acceptors. These interactions play a crucial role in the overall crystal packing.

intermolecular_interactions mol1 N-H C=O mol2 N-H C=O mol1:o1->mol2:n2 Hydrogen Bond mol3 N-H C=O mol2:o2->mol3:n3 Hydrogen Bond

Caption: Schematic representation of potential hydrogen bonding in N-acylpiperazines.

Part 4: Significance in Drug Discovery and Development

The precise knowledge of the three-dimensional structure of a drug candidate is indispensable in modern drug discovery. For a molecule like 2-Phenoxy-1-piperazin-1-yl-ethanone, a detailed understanding of its crystal structure would provide invaluable information for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the molecular conformation with biological activity to guide the design of more potent and selective analogs.

  • Pharmacophore Modeling: Identifying the key structural features responsible for the pharmacological activity.

  • In Silico Screening: Using the crystal structure as a starting point for virtual screening of compound libraries to identify new hits.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of the drug substance, which can have significant implications for its solubility, stability, and bioavailability.[3]

  • Intellectual Property: A well-characterized crystal structure can be a crucial component of a patent application.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, crystallization, and structural elucidation of 2-Phenoxy-1-piperazin-1-yl-ethanone. While a specific crystal structure for this compound is not yet in the public domain, the detailed protocols and the analysis of a structurally related analog provide a robust framework for researchers in the field. The determination of the crystal structure of this and similar piperazine derivatives is a critical step in advancing our understanding of their chemical and biological properties, and ultimately, in the development of new and improved therapeutics.

References

  • Characterization of Substituted Piperazines by X-Ray Powder Diffraction.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. PubMed.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
  • Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-. Google Patents.

Sources

Exploratory

In Silico Target Prediction of 2-Phenoxy-1-piperazin-1-yl-ethanone: A Comprehensive Technical Guide

Executive Summary The rational prediction of drug-target interactions is a cornerstone of modern polypharmacology and drug repurposing. 2-Phenoxy-1-piperazin-1-yl-ethanone (2-PPE) represents a highly versatile synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational prediction of drug-target interactions is a cornerstone of modern polypharmacology and drug repurposing. 2-Phenoxy-1-piperazin-1-yl-ethanone (2-PPE) represents a highly versatile synthetic scaffold. By integrating orthogonal in silico methodologies—ligand-based target fishing and structure-based thermodynamic validation—we can systematically map the polypharmacological landscape of 2-PPE. This whitepaper provides a rigorously validated, causality-driven framework for predicting the molecular targets of 2-PPE, designed for researchers and drug development professionals.

Pharmacophore Analysis: The 2-PPE Scaffold

Before deploying computational algorithms, a mechanistic understanding of the 2-PPE pharmacophore is required. The molecule consists of three distinct functional zones:

  • The Piperazine Ring: A classic "privileged structure" in medicinal chemistry. The basic nitrogen atoms serve as critical hydrogen-bond donors/acceptors and are highly prone to protonation at physiological pH, allowing them to form canonical salt bridges with conserved aspartate residues in aminergic G-protein-coupled receptors (GPCRs)[1].

  • The Ethanone Linker: Provides a degree of rotational flexibility, allowing the molecule to adopt multiple bioactive 3D conformations depending on the steric constraints of the target binding pocket.

  • The Phenoxy Group: An aromatic, hydrophobic tail capable of engaging in π−π stacking and occupying secondary hydrophobic sub-pockets within receptor architectures.

Based on structural homology, piperazine derivatives frequently exhibit high affinity for central nervous system (CNS) targets, particularly Dopamine (D2/D3) and Serotonin (5-HT1A/5-HT2A) receptors[2],[1].

Strategic Framework for Target Prediction

To eliminate the inherent biases of individual computational models, this guide employs a dual-pronged strategy. We utilize ligand-based methods to cast a wide net across the known chemogenomic space, followed by structure-based methods to validate the thermodynamic feasibility of the predicted interactions.

  • Causality of Choice: Ligand-based methods like the Similarity Ensemble Approach (SEA) rely on the chemical similarity principle—the assumption that structurally similar compounds share similar biological targets[3]. However, these methods are blind to novel binding modes and are constrained by the chemical space of their training sets. Structure-based methods (inverse docking) provide orthogonal validation by assessing the actual physical complementarity between the ligand and the receptor's 3D topography, effectively filtering out topological false positives.

Experimental Workflows & Protocols

Protocol 1: Ligand-Based Target Fishing

This protocol utilizes SEA[4] and SwissTargetPrediction[5] to identify putative targets based on chemogenomic databases.

Step-by-Step Methodology:

  • Ligand Preparation: Convert the 2-PPE 2D structure into a canonical SMILES string. Generate 3D conformers using OMEGA to account for the rotational flexibility of the ethanone linker.

  • Fingerprint Generation: Compute Morgan fingerprints with a radius of 2 (equivalent to ECFP4) and a length of 2048 bits. Causality: This specific radius optimally captures the topological micro-environment of the piperazine ring and the phenoxy ether oxygen without introducing excessive noise from distant molecular features, providing high resolution for Tanimoto coefficient (TC) calculations[3].

  • SEA Screening: Submit the SMILES to the SEA server. The algorithm calculates the maximum pairwise Tanimoto coefficients (maxTCs) between 2-PPE and sets of ligands representing over 4,000 individual proteins[3],[6].

  • SwissTargetPrediction: Execute reverse screening via the SwissTargetPrediction server. Causality: Relying solely on 2D topology can lead to "activity cliffs." SwissTargetPrediction mitigates this by utilizing a logistic regression model that weights both 2D Tanimoto similarity and 3D Electroshape similarity, providing a robust Combined-Score probability[5].

LigandBased SMILES Input: 2-PPE SMILES Fingerprint Morgan/ECFP4 Fingerprints (Radius 2, 2048 bits) SMILES->Fingerprint SEA Similarity Ensemble Approach (Set-wise Tanimoto) Fingerprint->SEA STP SwissTargetPrediction (2D & 3D Electroshape) Fingerprint->STP Consensus Consensus Target Scoring SEA->Consensus STP->Consensus Output Ranked Polypharmacology Profile (GPCRs, Kinases, Enzymes) Consensus->Output

Fig 1. Ligand-based target prediction workflow utilizing SEA and SwissTargetPrediction.

Protocol 2: Structure-Based Validation (Inverse Docking)

To validate the ligand-based predictions, we perform high-throughput inverse docking coupled with thermodynamic rescoring.

Step-by-Step Methodology:

  • Receptor Preparation: Retrieve high-resolution crystal structures of the consensus targets (e.g., Dopamine D2, 5-HT1A) from the Protein Data Bank (PDB). Utilize PROPKA to assign protonation states at physiological pH (7.4). Causality: The basic nitrogen of the 2-PPE piperazine ring must be protonated to accurately model the highly conserved charge-assisted hydrogen bond (salt bridge) with the Asp3.32 residue in the orthosteric binding pocket of aminergic GPCRs[1].

  • Grid Generation: Define a 15 Å × 15 Å × 15 Å receptor grid centered on the co-crystallized native ligand to encompass the entire orthosteric site.

  • High-Throughput Docking: Perform Glide Standard Precision (SP) docking with enhanced conformational sampling for the ligand.

  • Thermodynamic Rescoring (MM-GBSA): Calculate the binding free energy ( ΔGbind​ ) of the top docking poses using the MM-GBSA method. Causality: Empirical docking scores often fail to accurately penalize desolvation. MM-GBSA incorporates an implicit solvent model, providing a more physically rigorous estimation of the true binding affinity and drastically reducing false-positive rates.

StructureBased Target Target Selection (From Consensus) Prep Protein Prep (PROPKA pH 7.4) Target->Prep Docking Inverse Docking (High-Throughput) Prep->Docking Scoring MM-GBSA Free Energy Docking->Scoring MD MD Simulation (100 ns Stability) Scoring->MD

Fig 2. Structure-based validation pipeline combining inverse docking and MD simulations.

Quantitative Data: Predicted Target Landscape

The integration of the aforementioned protocols yields a highly specific polypharmacological profile for 2-PPE. The data strongly suggests that 2-PPE acts as a multi-receptor atypical antipsychotic scaffold, mirroring the receptor affinity profiles of established therapeutics like aripiprazole[2].

Table 1: Ligand-Based Consensus Target Prediction for 2-PPE

Target ProteinProtein ClassSTP ProbabilitySEA maxTCPutative Pharmacological Role
Dopamine D2 ReceptorGPCR (Family A)0.850.74Antipsychotic / Neuromodulation
5-Hydroxytryptamine 1A (5-HT1A)GPCR (Family A)0.820.68Anxiolytic / Antidepressant
5-Hydroxytryptamine 2A (5-HT2A)GPCR (Family A)0.780.65Atypical Antipsychotic
Monoamine Oxidase A (MAO-A)Oxidoreductase0.650.55Antidepressant
Sigma-1 ReceptorChaperone0.580.49Neuroprotection

Table 2: Structure-Based Thermodynamic Validation

Target (PDB ID)Glide SP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting Residues
D2 Receptor (6CM4)-9.4-45.2Asp114(3.32), Ser193(5.42), Phe390(6.52)
5-HT1A (7E2Y)-8.9-41.8Asp116(3.32), Tyr390(7.43), Trp358(6.48)
5-HT2A (6A93)-8.5-38.5Asp155(3.32), Ser242(5.46), Phe340(6.52)
MAO-A (2Z5X)-7.2-30.1Tyr407, FAD600 (Cofactor)

Validation & Self-Correction Mechanisms

A predictive model is only as robust as its internal validation metrics. To ensure the absolute trustworthiness of the structure-based predictions, the protocol must be a self-validating system. Relying solely on raw docking scores introduces a high risk of false positives due to scoring function bias. Therefore, we mandate a Receiver Operating Characteristic (ROC) validation using decoy molecules.

  • Decoy Generation: For each predicted target (e.g., D2 Receptor), extract 100 property-matched decoys from the DUD-E (Directory of Useful Decoys, Enhanced) database. These decoys share similar 1D physicochemical properties (molecular weight, logP, hydrogen bond donors/acceptors) with 2-PPE but possess entirely different 2D topologies.

  • High-Throughput Screening: Dock both the active 2-PPE scaffold and the decoy set against the prepared receptor grids under identical parameters.

  • ROC-AUC Calculation: Plot the true positive rate against the false positive rate.

    • Causality: A protocol is only deemed valid if the Area Under the Curve (AUC) exceeds 0.80. This mathematically proves that the docking grid and scoring function can successfully distinguish the active 2-PPE scaffold from topological mimics. It ensures that the predicted binding affinity is a true reflection of structural complementarity and specific pharmacophore engagement, rather than a generic artifact of the compound's molecular weight or lipophilicity.

Conclusion & Translational Outlook

Through rigorous in silico prediction combining 2D/3D ligand similarity and thermodynamic structure-based validation, 2-Phenoxy-1-piperazin-1-yl-ethanone emerges as a potent polypharmacological agent. Its high predicted affinity for Dopamine D2 and Serotonin 5-HT1A/2A receptors positions it as a highly viable scaffold for the development of next-generation atypical antipsychotics or neuromodulators. Future translational efforts should focus on in vitro radioligand binding assays to empirically confirm the Ki​ values predicted by the MM-GBSA calculations.

References

  • Keiser MJ, et al. Similarity ensemble approach (SEA). bkslab.org.
  • Daina A, et al. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research.
  • MDPI. Similarity-Based Methods and Machine Learning Approaches for Target Prediction in Early Drug Discovery: Performance and Scope. mdpi.com.
  • ACS. Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. acs.org.
  • MDPI. Towards Novel Potential Molecular Targets for Antidepressant and Antipsychotic Pharmacotherapies. mdpi.com.

Sources

Foundational

The Pharmacological Versatility of Piperazine-Containing Compounds: Mechanisms of Action and Experimental Paradigms

Executive Summary The piperazine ring—a six-membered heterocyclic diamine—is universally recognized as a "privileged scaffold" in modern medicinal chemistry. Its unique combination of structural rigidity, favorable pKa​...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring—a six-membered heterocyclic diamine—is universally recognized as a "privileged scaffold" in modern medicinal chemistry. Its unique combination of structural rigidity, favorable pKa​ (~9.8), and capacity for diverse functionalization allows it to modulate an extraordinarily wide array of biological targets. This technical whitepaper dissects the causal mechanisms of action (MoA) of piperazine-containing compounds across three distinct therapeutic domains: anthelmintic parasitology, neuropsychiatric polypharmacology, and targeted oncology. By bridging molecular theory with self-validating experimental protocols, this guide provides actionable insights for rational drug design.

The Piperazine Scaffold: A Privileged Molecular Architecture

The core value of the piperazine moiety lies in its two opposing nitrogen atoms (positions 1 and 4). In physiological environments, the basic amine nitrogen is typically protonated, allowing it to serve as a potent hydrogen bond donor and electrostatic anchor within receptor binding pockets. Simultaneously, the opposite nitrogen can be functionalized to fine-tune lipophilicity, aqueous solubility, and pharmacokinetic (ADME) profiles without introducing unwanted stereocenters (1)[1].

Anthelmintic Pharmacodynamics: GABA-Gated Chloride Channel Agonism

Causality & Mechanism

In its simplest forms (e.g., piperazine citrate or hydrate), piperazine is a highly selective anthelmintic agent used to eradicate intestinal nematodes like Ascaris lumbricoides. The causality of its selective toxicity is rooted in evolutionary neurobiology. In vertebrates, γ -aminobutyric acid (GABA) signaling is confined to the central nervous system, protected by the blood-brain barrier. In nematodes, however, GABA receptors are critical components of the peripheral neuromuscular system (2)[2].

Piperazine acts as a direct GABA receptor agonist on helminth muscle cells. Binding triggers the opening of chloride ( Cl− ) channels, causing a massive influx of negatively charged ions. This hyperpolarizes the muscle cell membrane, rendering it unresponsive to excitatory stimuli (like acetylcholine) and resulting in flaccid paralysis. The immobilized parasite is subsequently expelled via host peristalsis (2)[2].

Protocol 1: Self-Validating Electrophysiological Recording of Nematode GABA Receptors

Objective: Quantify piperazine-induced chloride conductance in Ascaris lumbricoides muscle preparations.

  • Preparation: Dissect nematode somatic muscle strips and bathe them in artificial perienteric fluid (APF). Engage a two-electrode voltage clamp (TEVC) system, holding the membrane potential at -40 mV.

  • Baseline Validation: Perfuse with 100 µM acetylcholine (ACh) to confirm preparation viability (expect a sharp inward, depolarizing current). Washout until the baseline stabilizes.

  • Test Application: Perfuse with 100 µM piperazine. Record the resulting outward (hyperpolarizing) Cl− current.

  • Self-Validation (Antagonism): Co-perfuse piperazine with 10 µM picrotoxin (a known non-competitive GABA-gated Cl− channel blocker).

  • Causality Logic: If the outward current is completely abolished by picrotoxin, the response is definitively mediated by GABA receptors, strictly ruling out non-specific membrane leakage or alternative ion channel activation.

G Piperazine Piperazine Administration GABA_R Binds to Nematode GABA Receptors (Muscle Cells) Piperazine->GABA_R Cl_Influx Chloride Ion (Cl-) Influx GABA_R->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis & Expulsion Hyperpolarization->Paralysis

Caption: Piperazine-induced GABAergic signaling pathway leading to nematode paralysis.

Neuropsychiatric Polypharmacology: Arylpiperazines and GPCR Modulation

Causality & Mechanism

The long-chain arylpiperazine scaffold is a foundational template for designing central nervous system (CNS) therapeutics targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors (3)[3].

In drugs like aripiprazole and buspirone, the piperazine ring acts as a rigid spatial linker. The protonated nitrogen forms a critical salt bridge with the conserved aspartate residue (Asp3.32) in the GPCR transmembrane domain. This precise orientation allows the attached aryl group to project deep into the hydrophobic binding pocket. By modifying the aryl substituents, medicinal chemists can synthetically tune the molecule to act as a partial agonist at 5−HT1A​ and an antagonist at D2​ and 5−HT2A​ receptors, providing potent antipsychotic efficacy while minimizing extrapyramidal symptoms (EPS) (4)[4].

Data Presentation: Binding Affinities

Table 1: Binding Affinities of Representative Arylpiperazines

CompoundTarget Profile 5−HT1A​ Ki​ (nM) 5−HT2A​ Ki​ (nM) D2​ Ki​ (nM)
Compound 9b ASD / Neuroprotective23.939.4>1000
Compound 12a Antipsychotic41.5315.0300.0
Aripiprazole Atypical Antipsychotic~5.0~20.0<1.0
Protocol 2: High-Throughput Radioligand Displacement Assay for Arylpiperazines

Objective: Determine the binding affinity ( Ki​ ) of novel arylpiperazines at the 5−HT1A​ receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5−HT1A​ receptors. Homogenize and centrifuge to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -8-OH-DPAT (a highly specific radioligand) and varying concentrations of the arylpiperazine test compound ( 10−10 to 10−5 M).

  • Self-Validation (Non-Specific Binding): In parallel control wells, incubate membranes with [3H] -8-OH-DPAT and a massive excess (10 µM) of unlabeled serotonin (5-HT).

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Measure retained radioactivity via liquid scintillation counting.

  • Causality Logic: The unlabeled 5-HT completely saturates all specific 5−HT1A​ sites. Any remaining radioactivity in these control wells represents non-specific binding (NSB) to the plastic or lipid bilayer. Subtracting NSB from total binding mathematically isolates the specific receptor-ligand displacement, ensuring the calculated IC50​ is a true reflection of target affinity.

G Prep Prepare HEK293 Cells Expressing 5-HT1A/D2 Receptors Incubate Incubate with Arylpiperazine & Radioligand ([3H]-8-OH-DPAT) Prep->Incubate Wash Rapid Filtration & Washing Incubate->Wash Measure Liquid Scintillation Counting Wash->Measure Analyze Calculate Ki & IC50 Values Measure->Analyze

Caption: Radioligand binding assay workflow for evaluating arylpiperazine receptor affinity.

Structural Optimization in Targeted Oncology: The Role of Piperazine in Imatinib

Causality & Mechanism

Imatinib (Gleevec) revolutionized the treatment of chronic myeloid leukemia (CML) by selectively inhibiting the BCR-ABL tyrosine kinase, a constitutively active enzyme driving leukemic proliferation (5)[5].

Interestingly, crystallographic data reveals that the N-methylpiperazine moiety of imatinib does not interact with the active ATP-binding site of the kinase. Instead, it projects outward into the solvent. The causality behind its inclusion is strictly pharmacokinetic: early pyrimidine-based precursors were highly insoluble. The addition of the highly polar, basic piperazine ring drastically increased the molecule's aqueous solubility and oral bioavailability without disrupting the core pharmacophore's ability to lock the kinase in a self-inhibited conformation (6)[6].

Data Presentation: Pharmacological Impact

Table 2: Pharmacological Impact of the Piperazine Moiety in Imatinib

Compound VariantBCR-ABL IC50​ (µM)Aqueous SolubilityPrimary Function of Substructure
Imatinib (N-methylpiperazine) 0.025High (>100 mg/mL)ADME enhancement; oral bioavailability
Des-piperazine Analogue ~0.030Poor (<0.1 mg/mL)Core ATP-competitive binding
Protocol 3: Recombinant BCR-ABL Kinase Inhibition Assay

Objective: Evaluate the impact of piperazine derivatization on ATP-competitive kinase inhibition.

  • Enzyme Reaction: Combine recombinant BCR-ABL1 kinase domain, a peptide substrate, and varying concentrations of imatinib (or its des-piperazine analogue) in a kinase buffer containing 10 µM ATP and [γ−32P]ATP .

  • Incubation & Quenching: Incubate at 30°C for 30 minutes. Quench the reaction by spotting the mixture onto phosphocellulose paper, which binds the positively charged peptide substrate.

  • Self-Validation (Kinase-Dead Control): Run a parallel assay using a catalytically inactive BCR-ABL mutant (e.g., K271R) or omit the enzyme entirely.

  • Washing & Detection: Wash the paper extensively with 1% phosphoric acid to remove unreacted [γ−32P]ATP . Quantify the phosphorylated substrate via autoradiography.

  • Causality Logic: The kinase-dead control must yield zero signal, proving that the measured radioactivity is exclusively due to BCR-ABL catalytic activity. The near-identical IC50​ between imatinib and the des-piperazine analogue confirms that the piperazine ring's contribution is pharmacokinetic, not pharmacodynamic.

G Imatinib Imatinib Administration (High Oral Bioavailability) Solubility Piperazine Moiety Enhances Aqueous Solubility Imatinib->Solubility Binding Pyrimidine/Phenyl Rings Bind BCR-ABL ATP Pocket Solubility->Binding Inhibition Kinase Locked in Inactive Conformation Binding->Inhibition Apoptosis Apoptosis of CML Cells Inhibition->Apoptosis

Caption: Mechanistic contribution of the piperazine moiety to imatinib's pharmacokinetic profile.

References

  • BenchChem. "An In-depth Technical Guide to the Mechanism of Action of Piperazine". 2

  • National Institutes of Health (PMC). "Piperazine skeleton in the structural modification of natural products: a review". 1

  • National Institutes of Health (PMC). "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties". 3

  • ACS Publications. "Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics". 4

  • MDPI. "Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems". 5

  • Chemistry Magazine. "De Novo drug design of anti-cancer drug imatinib's analogues". 6

Sources

Exploratory

Engineering Precision: The Discovery and Development of Piperazine-Based Kinase Inhibitors

Executive Summary The transition of kinase inhibitors from promiscuous, highly toxic agents to precision-targeted therapies represents one of the greatest triumphs of modern medicinal chemistry. Central to this evolution...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of kinase inhibitors from promiscuous, highly toxic agents to precision-targeted therapies represents one of the greatest triumphs of modern medicinal chemistry. Central to this evolution is the piperazine ring—a six-membered, nitrogenous heterocycle that has become a privileged scaffold in drug design[1]. As a Senior Application Scientist specializing in hit-to-lead optimization, I have utilized the piperazine moiety extensively to rescue highly potent but poorly soluble chemotypes. This whitepaper provides an in-depth technical analysis of the structural biology, rational design, and self-validating biochemical workflows required to develop piperazine-based kinase inhibitors.

The Structural Logic of Piperazine in Kinase Pockets

When designing an ATP-competitive kinase inhibitor, the primary challenge is balancing high-affinity hinge-region binding with favorable physicochemical properties. The piperazine ring is rarely the primary hinge-binding pharmacophore; instead, it serves as a critical structural vector and physicochemical modulator[2].

Causality in Chemical Design:
  • Aqueous Solubility & Salt Formation: The secondary or tertiary amines within the piperazine ring possess a pKa of approximately 9.8. At physiological pH, the ring is protonated, which drastically improves aqueous solubility and facilitates the formation of stable salts (e.g., imatinib mesylate)[2].

  • Vectoring into the Solvent-Exposed Region: In the X-ray crystal structures of Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors like palbociclib and abemaciclib, the 2-aminopyrimidine core anchors to the hinge region, while the positively charged piperazine ring projects outward into the solvent-exposed region, forming electrostatic interactions with residues such as Thr107 and Asp104[3].

  • Conformational Selection (DFG-in vs. DFG-out): Piperazine linkers can be rigidified to lock a molecule into a specific conformation. For example, imatinib utilizes a piperazine moiety to stabilize binding to the inactive "DFG-out" conformation of the BCR-ABL fusion protein, which established the modern paradigm of structure-based drug design (SBDD)[2].

Iterative Structure-Based Drug Design (SBDD) Workflow

The discovery of novel piperazine-based inhibitors relies on a cyclical SBDD workflow[4]. We do not simply synthesize random derivatives; every substitution on the piperazine core is guided by X-ray crystallography and computational docking to optimize selectivity against off-target kinases[5].

SBDD A Target Kinase Crystallization B Virtual Screening & Docking A->B 3D Structure C Chemical Synthesis (Piperazine Core) B->C Hit ID D In Vitro Kinase Assay (IC50) C->D Ligands E Co-Crystallization & SAR Analysis D->E Actives E->B Optimization

Iterative Structure-Based Drug Design (SBDD) cycle for piperazine-based kinase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Benchmarks

To understand the structural utility of piperazine, we must analyze the clinical benchmarks. The table below summarizes key FDA-approved kinase inhibitors and the specific mechanistic role the piperazine moiety plays in their efficacy.

Drug NameTarget KinaseFDA ApprovalStructural Role of Piperazine Moiety
Imatinib BCR-ABL2001Increases aqueous solubility; stabilizes binding to the inactive DFG-out conformation[2].
Palbociclib CDK4/62015Facilitates salt formation; interacts electrostatically with the solvent-exposed region[3],[2].
Abemaciclib CDK4/62017Enhances lipophilicity for CNS penetration; targets the kinase-inactive conformation[3],[2].
Bosutinib ABL/SRC2012N,N′-dialkylpiperazine modulates pharmacokinetic properties and hinge-binding vector[3].
Dacomitinib EGFR2018Influences metabolic clearance; subject to oxidation via CYP2D6 metabolic pathways[6].

Self-Validating Biochemical Screening Protocols

A critical failure point in kinase drug discovery is the generation of false positives due to assay interference or poor thermodynamic design. To evaluate the IC50 of newly synthesized piperazine derivatives, we utilize the ADP-Glo™ Kinase Assay. This protocol is designed as a self-validating system , ensuring that every data point is thermodynamically sound and statistically robust.

Protocol: Robust ADP-Glo™ Kinase Assay for Piperazine Derivatives

Step 1: Compound Preparation & Serial Dilution

  • Action: Prepare a 10-point, 3-fold serial dilution of the piperazine derivative in 100% DMSO, then dilute 1:10 in the assay buffer.

  • Causality: A 10-point curve ensures sufficient data points across the inflection point for accurate IC50 calculation. Pre-dilution in buffer prevents localized protein denaturation upon compound addition, keeping the final DMSO concentration strictly at 1% to avoid solvent-induced kinase inhibition.

Step 2: Kinase Reaction Assembly

  • Action: Combine 1 nM purified kinase, 100 nM peptide substrate, and the compound in a 384-well plate. Initiate the reaction by adding ATP at its predetermined apparent Km​ value. Incubate for 60 minutes at room temperature.

  • Causality: Setting the ATP concentration at Km​ is a critical thermodynamic choice; it balances the assay's sensitivity to ATP-competitive piperazine inhibitors while maintaining a robust signal window.

Step 3: ATP Depletion

  • Action: Add an equal volume of ADP-Glo™ Reagent and incubate for 40 minutes.

  • Causality: This reagent contains a proprietary ATPase that degrades unreacted ATP. This step is mandatory to eliminate background noise, ensuring that the subsequent luminescent signal is exclusively derived from the ADP produced by the kinase.

Step 4: Signal Generation

  • Action: Add Kinase Detection Reagent and incubate for 30 minutes.

  • Causality: This reagent simultaneously inhibits the ATPase from Step 3 and converts the generated ADP back into ATP. This newly formed ATP drives a coupled luciferase/luciferin reaction, producing a stable luminescent signal proportional to kinase activity.

Step 5: Data Analysis & Validation

  • Action: Read luminescence. Calculate the Z'-factor using high (DMSO only) and low (no enzyme) controls.

  • Causality: The assay is only validated if Z' 0.5, confirming that the signal dynamic range is statistically distinct from the background variability.

ADPGlo K Kinase Reaction (ATP to ADP) D ATP Depletion (ADP-Glo Reagent) K->D C ADP to ATP (Detection Reagent) D->C L Luciferase Reaction (Light Emission) C->L

Mechanistic workflow of the universal ADP-Glo kinase assay for inhibitor screening.

Metabolic Considerations and PK/PD

While the piperazine ring solves many in vitro potency and solubility issues, it introduces specific pharmacokinetic (PK) liabilities that must be engineered out during lead optimization. The nitrogen atoms in the piperazine ring are highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes.

For example, the EGFR inhibitor dacomitinib undergoes significant in vivo metabolism via glutathione conjugation and the direct oxidation of its piperazine ring by CYP2D6[6]. To mitigate rapid clearance, medicinal chemists often employ strategies such as steric shielding (adding methyl groups adjacent to the piperazine nitrogens) or replacing the piperazine with bioisosteres (e.g., bridged bicyclic systems) to reduce CYP liability while maintaining the necessary basicity and vectoring[3],[2].

Conclusion

The discovery and development of piperazine-based kinase inhibitors is a masterclass in rational drug design. By understanding the precise causality behind piperazine's physicochemical properties—its pKa, its ability to project into solvent-exposed pockets, and its rigid vectoring capabilities—scientists can rescue poorly soluble chemotypes and transform them into highly selective, orally bioavailable clinical candidates. When paired with rigorous, self-validating biochemical assays, the piperazine scaffold remains one of the most powerful tools in the modern oncology arsenal.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Framework for Evaluating the Efficacy of 2-Phenoxy-1-piperazin-1-yl-ethanone and its Analogs

Abstract The 2-Phenoxy-1-piperazin-1-yl-ethanone scaffold is a recurring motif in a diverse range of biologically active compounds, including those targeting G-Protein Coupled Receptors (GPCRs) and other key cellular pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-Phenoxy-1-piperazin-1-yl-ethanone scaffold is a recurring motif in a diverse range of biologically active compounds, including those targeting G-Protein Coupled Receptors (GPCRs) and other key cellular proteins.[1][2] Given the prevalence of the piperazine ring in numerous pharmaceuticals, novel derivatives of this core structure are of significant interest in drug discovery.[1][3] This guide provides a comprehensive, multi-tiered strategy for researchers to systematically evaluate the cellular efficacy and mechanism of action of novel compounds based on this scaffold. We present a logical workflow, beginning with foundational assays to determine the compound's impact on general cell health and establishing a therapeutic window. Subsequently, we detail targeted mechanistic assays focused on high-value pathways, such as GPCR signaling, which are frequently modulated by piperazine-containing molecules.[4] Finally, we provide protocols to dissect the specific mode of cell death if cytotoxic effects are observed. Each protocol is designed to be self-validating, with explanations of the underlying principles and data interpretation guidelines to empower researchers in drug development.

A Phased Approach to Compound Evaluation

A systematic evaluation of a novel compound is critical to understanding its therapeutic potential and off-target effects. We propose a three-phased approach that moves from broad phenotypic effects to specific mechanistic insights. This ensures that resources are used efficiently and that a comprehensive data package is generated for the compound under investigation.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic & Signaling Assays cluster_2 Phase 3: Mode of Action Assays a1 Cell Viability (MTT/XTT) a2 Cytotoxicity (LDH Release) a3 Cell Proliferation (BrdU/EdU) decision1 Compound Cytotoxic? a3->decision1 b1 GPCR Signaling (cAMP Assay) b2 GPCR Signaling (Ca2+ Mobilization) end Comprehensive Efficacy Profile b2->end c1 Apoptosis Induction (Annexin V/PI) c2 Executioner Caspase Activity c2->b1 start Initiate Compound Evaluation start->a1 decision1->b1 No decision1->c1 Yes G cluster_0 Cell Membrane GPCR Gαi-Coupled Receptor (e.g., D2R) G_protein Gαi Protein GPCR->G_protein Agonist AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits ATP ATP ATP->AC Antagonist 2-Phenoxy-1- piperazin-1-yl-ethanone Antagonist->GPCR Blocks

Figure 2: Antagonism of a Gαi-coupled receptor pathway.

Protocol (Antagonist Mode):

  • Cell Line: Utilize a cell line stably expressing the GPCR of interest (e.g., HEK293-D2R).

  • Cell Seeding: Seed cells into a white, opaque 96-well plate suitable for luminescence.

  • Antagonist Pre-incubation: Treat cells with serial dilutions of the test compound (2-Phenoxy-1-piperazin-1-yl-ethanone) and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., dopamine) at a fixed concentration (typically the EC₈₀, the concentration that gives 80% of the maximal response).

  • cAMP Detection: Immediately add the detection reagents for a luminescence-based cAMP assay (e.g., Promega's GloSensor™). [5]6. Readout: Incubate for 15-20 minutes at room temperature and measure luminescence.

  • Data Analysis: Plot the luminescent signal against the antagonist concentration to determine the IC₅₀ value.

2.2 Gαq-Coupled Receptor Activity (Calcium Mobilization Assay)

Principle: Gαq-coupled receptors, such as the 5-HT2A serotonin receptor, activate phospholipase C, which leads to the generation of inositol trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. [6]This transient increase in cytosolic Ca²⁺ can be measured using fluorescent calcium-indicator dyes. [5]An antagonist will block the agonist-induced calcium flux. [7] Protocol (Antagonist Mode):

  • Cell Line: Use a cell line expressing the Gαq-coupled receptor of interest (e.g., CHO-K1-5HT2A).

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Antagonist and Agonist Addition: Place the plate in a fluorescence plate reader equipped with injectors. Inject the test compound (antagonist), followed shortly by the injection of an agonist (e.g., serotonin).

  • Readout: Measure the fluorescence intensity kinetically, immediately before and after the addition of the agonist.

  • Data Analysis: Calculate the peak fluorescence response for each well. Plot the response against the antagonist concentration to determine the IC₅₀.

Phase 3: Investigating the Mode of Cell Death

If the foundational assays reveal significant cytotoxicity, it is crucial to determine whether the cells are dying via apoptosis (programmed cell death) or necrosis (uncontrolled cell death). [8]Apoptosis is a highly regulated process and a desirable mechanism for anti-cancer agents. [9]

3.1 Apoptosis Detection via Annexin V & Propidium Iodide Staining

Principle: A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. [8][9]Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore. [10]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is lost. [8]Using these two stains together allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol (Flow Cytometry):

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry.

    • Live Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.

3.2 Caspase-3/7 Activity Assay

Principle: The activation of a cascade of proteases called caspases is a central component of the apoptotic process. [11]Caspases-3 and -7 are the primary "executioner" caspases that cleave cellular substrates, leading to the disassembly of the cell. [9]Caspase activity can be measured using a substrate that, when cleaved, releases a luminescent or fluorescent signal. [12][10]

G cluster_0 Apoptotic Cascade Apoptotic_Stimulus Compound-induced Cellular Stress Caspase_Cascade Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Caspase_Cascade Executioner_Caspases Executioner Caspases (Caspase-3/7) Caspase_Cascade->Executioner_Caspases Cell_Death Substrate Cleavage & Cell Death Executioner_Caspases->Cell_Death Assay_System Caspase-Glo® 3/7 Reagent (Pro-luminescent Substrate) Executioner_Caspases->Assay_System Cleaves Luminescence Luminescent Signal Assay_System->Luminescence Generates

Sources

Application

In Vivo Preclinical Evaluation of 2-Phenoxy-1-piperazin-1-yl-ethanone: A Guide to Animal Models and Experimental Protocols

Introduction 2-Phenoxy-1-piperazin-1-yl-ethanone is a piperazine derivative with a chemical structure that suggests potential interactions with the central nervous system (CNS). The piperazine scaffold is a common featur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Phenoxy-1-piperazin-1-yl-ethanone is a piperazine derivative with a chemical structure that suggests potential interactions with the central nervous system (CNS). The piperazine scaffold is a common feature in a multitude of CNS-active compounds, including those targeting the sigma-1 (σ1) receptor, a protein implicated in a range of neurological and psychiatric conditions.[1] While direct in vivo studies on this specific molecule are not extensively documented in publicly available literature, its structural alerts warrant a thorough investigation of its potential therapeutic effects. This guide provides a detailed framework for the in vivo evaluation of 2-Phenoxy-1-piperazin-1-yl-ethanone, focusing on its potential anxiolytic, antidepressant, and cognitive-enhancing properties. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to conduct robust preclinical assessments.

Rationale for Proposed In Vivo Studies

The selection of in vivo models is predicated on the pharmacological profile of structurally related piperazine compounds and the known functions of potential molecular targets like the sigma-1 receptor. Piperazine derivatives have demonstrated efficacy in a variety of CNS disorders.[2] Therefore, a logical starting point for the in vivo characterization of 2-Phenoxy-1-piperazin-1-yl-ethanone is to assess its activity in models of anxiety, depression, and cognitive impairment.

I. Assessment of Anxiolytic Activity

Anxiety disorders are highly prevalent psychiatric conditions, and the demand for novel anxiolytic agents with improved efficacy and side-effect profiles remains high.[3] Several well-validated animal models can be employed to screen for anxiolytic-like effects.[4][5][6]

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[6] The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Workflow for Elevated Plus Maze

EPM_Workflow cluster_pre Pre-Test Phase cluster_test Test Phase cluster_post Post-Test Phase acclimatization Acclimatization (1 week) habituation Habituation to Test Room (1 hour) acclimatization->habituation Daily Handling dosing Compound Administration (i.p. or p.o.) habituation->dosing placement Placement in Center of EPM dosing->placement Pre-treatment Time (e.g., 30 min) recording 5-minute Video Recording placement->recording analysis Behavioral Scoring (Time in open arms, entries) recording->analysis stats Statistical Analysis analysis->stats

Caption: Workflow for the Elevated Plus Maze Test.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animals: Male mice or rats are commonly used.

  • Procedure:

    • Administer 2-Phenoxy-1-piperazin-1-yl-ethanone or vehicle control at predetermined doses and time points before the test. A positive control, such as diazepam, should be included.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (to assess general locomotor activity).

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Light-Dark Box Test

This test is also based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory behavior in novel environments.[3]

Protocol:

  • Apparatus: A box divided into a large, brightly lit compartment and a smaller, dark compartment.

  • Procedure:

    • Following drug administration, place the animal in the center of the light compartment.

    • Allow the animal to explore the apparatus for 10 minutes.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

ParameterVehicle Control (Expected)2-Phenoxy-1-piperazin-1-yl-ethanone (Hypothesized Anxiolytic Effect)Positive Control (e.g., Diazepam)
EPM: Time in Open Arms (s) LowIncreasedIncreased
EPM: Open Arm Entries LowIncreasedIncreased
Light-Dark: Time in Light (s) LowIncreasedIncreased
Light-Dark: Transitions LowIncreasedIncreased

II. Evaluation of Antidepressant Potential

Several animal models are available to screen for antidepressant activity, many of which are based on the principle of behavioral despair.[7][8][9]

Forced Swim Test (FST)

The Forced Swim Test is one of the most widely used models for screening potential antidepressant drugs.[8][10] It is based on the observation that animals will cease attempts to escape and become immobile when placed in an inescapable stressful situation.

Experimental Workflow for Forced Swim Test

FST_Workflow cluster_pre Pre-Test Phase cluster_test Test Phase (Day 2) cluster_post Post-Test Phase acclimatization Acclimatization pre_swim Pre-swim Session (15 min, Day 1) acclimatization->pre_swim dosing Compound Administration pre_swim->dosing 24 hours test_swim Test Swim Session (6 min) dosing->test_swim Pre-treatment Time analysis Scoring Immobility Time (last 4 min) test_swim->analysis stats Statistical Analysis analysis->stats

Caption: Workflow for the Forced Swim Test.

Protocol:

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Day 1 (Pre-test): Place each animal in the cylinder for 15 minutes.

    • Day 2 (Test): Administer 2-Phenoxy-1-piperazin-1-yl-ethanone, a vehicle, or a positive control (e.g., imipramine or fluoxetine). After a specified pre-treatment time, place the animal back into the water-filled cylinder for 6 minutes.

  • Parameter Measured:

    • The duration of immobility during the last 4 minutes of the 6-minute test.

  • Interpretation: A significant reduction in immobility time suggests an antidepressant-like effect.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is considered to have high face and predictive validity for depression as it mimics the effects of chronic stress, a major contributing factor to human depression.[9][11]

Protocol:

  • Stress Induction: Expose animals to a series of mild, unpredictable stressors over several weeks. Stressors may include:

    • Stroboscopic illumination

    • Tilted cage

    • Food and water deprivation

    • Wet bedding

    • Reversal of light/dark cycle

  • Treatment: Administer 2-Phenoxy-1-piperazin-1-yl-ethanone or control substances daily during the stress period.

  • Behavioral Assessment: At the end of the stress period, assess depressive-like behaviors using tests such as the Sucrose Preference Test (to measure anhedonia) and the Forced Swim Test.

  • Interpretation: An effective antidepressant should reverse the CUMS-induced behavioral deficits (e.g., restore sucrose preference, reduce immobility in the FST).

ParameterVehicle Control (Stressed)2-Phenoxy-1-piperazin-1-yl-ethanone (Hypothesized Antidepressant Effect)Positive Control (e.g., Fluoxetine)
FST: Immobility Time (s) HighDecreasedDecreased
CUMS: Sucrose Preference LowIncreasedIncreased

III. Investigation of Cognitive-Enhancing Effects

Given the implication of sigma-1 receptors in neurodegenerative diseases like Alzheimer's, it is prudent to investigate the potential cognitive-enhancing effects of 2-Phenoxy-1-piperazin-1-yl-ethanone.[1][12] Animal models of cognitive impairment are essential for this evaluation.[13]

Morris Water Maze (MWM)

The Morris Water Maze is a widely used task to assess spatial learning and memory, which are hippocampus-dependent cognitive functions.[13][14]

Protocol:

  • Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.

  • Procedure:

    • Acquisition Phase (e.g., 5 days): Train the animals to find the hidden platform from different starting positions.

    • Probe Trial (e.g., Day 6): Remove the platform and allow the animal to swim for a set time (e.g., 60 seconds).

  • Cognitive Impairment Model: To test for cognitive enhancement, a model of cognitive deficit can be induced, for example, by administration of scopolamine or by using transgenic models of Alzheimer's disease.[15] 2-Phenoxy-1-piperazin-1-yl-ethanone would be administered prior to the behavioral testing.

  • Parameters Measured:

    • Acquisition: Escape latency (time to find the platform).

    • Probe Trial: Time spent in the target quadrant where the platform was previously located.

  • Interpretation: A shorter escape latency during acquisition and more time spent in the target quadrant during the probe trial indicate improved spatial learning and memory.

Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.

Protocol:

  • Apparatus: An open-field arena.

  • Procedure:

    • Familiarization Phase: Allow the animal to explore two identical objects in the arena.

    • Test Phase: After a retention interval, replace one of the familiar objects with a novel object and allow the animal to explore again.

  • Parameter Measured:

    • Discrimination Index: The ratio of time spent exploring the novel object compared to the familiar object.

  • Interpretation: A preference for exploring the novel object (a higher discrimination index) indicates intact recognition memory. Cognitive enhancers are expected to improve performance in impaired animals.

IV. Preliminary Safety and Tolerability Assessment

In all in vivo studies, it is crucial to monitor for any overt signs of toxicity or adverse effects.

Parameters to Monitor:

  • Changes in body weight

  • Food and water intake

  • General appearance (e.g., posture, fur condition)

  • Spontaneous locomotor activity (can be assessed in an open field test)[16]

  • Any signs of neurological impairment (e.g., tremors, ataxia)

Conclusion

The in vivo testing of 2-Phenoxy-1-piperazin-1-yl-ethanone requires a systematic and multi-faceted approach. The protocols detailed in this guide provide a robust framework for the initial assessment of its potential anxiolytic, antidepressant, and cognitive-enhancing properties. The choice of models and the interpretation of the results should always be conducted with a thorough understanding of their strengths and limitations. Positive findings in these screening models would warrant further investigation into the mechanism of action and more comprehensive preclinical development.

References

  • Animal Models of Depression and Screening of Antidepressants - KoreaMed. Available at: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective - PMC. Available at: [Link]

  • In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. Available at: [Link]

  • A Reliable High-Throughput Screening Model for Antidepressant - PMC. Available at: [Link]

  • “Experimental Animal Models of Anxiety: Neurobiological Basis and Applications in Anxiolytic Drug Screening” - RJPN. Available at: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. Available at: [Link]

  • In-vivo model of Panic Anxiety - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders - NEUROFIT. Available at: [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. Available at: [Link]

  • Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) - PubMed. Available at: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective - PubMed. Available at: [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Available at: [Link]

  • In-vivo screening of antidepressant - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders - NEUROFIT. Available at: [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Available at: [Link]

  • Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Cognition Models and Drug Discovery - NCBI - NIH. Available at: [Link]

Sources

Method

HPLC-MS/MS method for 2-Phenoxy-1-piperazin-1-yl-ethanone analysis

Application Note: Highly Sensitive HPLC-MS/MS Method for the Quantification of 2-Phenoxy-1-piperazin-1-yl-ethanone in Biological Matrices Introduction & Analyte Profiling The compound 2-Phenoxy-1-piperazin-1-yl-ethanone...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Sensitive HPLC-MS/MS Method for the Quantification of 2-Phenoxy-1-piperazin-1-yl-ethanone in Biological Matrices

Introduction & Analyte Profiling

The compound 2-Phenoxy-1-piperazin-1-yl-ethanone (CAS: 92114-37-9) is a piperazine derivative characterized by a basic, nitrogen-rich piperazine ring linked to a hydrophobic phenoxy moiety via an amide bond. Piperazine derivatives are ubiquitous in drug development due to their broad pharmacological activities, including CNS modulation and antimicrobial properties.

Quantifying such basic amines in complex biological matrices (e.g., plasma) presents significant bioanalytical challenges, primarily due to severe peak tailing on traditional silica-based columns and ion suppression from endogenous phospholipids. This application note details a self-validating, highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol designed specifically to overcome these challenges, ensuring regulatory compliance with [1].

Scientific Rationale: Causality in Method Design

As a Senior Application Scientist, method development is not about trial and error; it is about exploiting the physicochemical properties of the analyte.

2.1 Chromatographic Strategy: Why a Biphenyl Column? Basic compounds like piperazines (pKa ~9.8) are fully protonated at the acidic pH required for positive Electrospray Ionization (ESI+). On standard C18 columns, these protonated amines interact with residual unendcapped silanols, causing severe peak tailing[2]. To circumvent this, we utilize a Biphenyl stationary phase (e.g., Restek Raptor Biphenyl). The biphenyl phase provides orthogonal retention: it offers strong π−π interactions with the electron-rich phenoxy ring of the analyte, while maintaining excellent peak symmetry for the basic piperazine moiety under low-pH, MS-friendly mobile phase conditions[2][3].

2.2 Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)? Protein precipitation (PPT) often leaves high concentrations of phospholipids in the extract, leading to matrix effects (ion suppression) in the MS source[4]. Instead, we employ Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

  • The Mechanism: By acidifying the plasma, the piperazine nitrogens become fully protonated (cations). When loaded onto the MCX cartridge, the analyte binds tightly to the sulfonic acid groups via strong ionic bonds[5].

  • The Advantage: Because the analyte is locked in place ionically, we can aggressively wash the cartridge with 100% methanol. This completely depletes neutral lipids and phospholipids, ensuring a pristine extract and maximizing MS sensitivity.

2.3 Mass Spectrometry: Fragmentation Causality In ESI+ mode, the molecule readily accepts a proton to form the precursor ion [M+H]+ at m/z 221.1. Collision-induced dissociation (CID) yields two highly stable product ions:

  • m/z 85.1 : Cleavage of the amide bond yields the stable piperazine cation (Quantifier).

  • m/z 135.1 : Cleavage of the ether/amide axis yields the phenoxyacetyl cation (Qualifier).

Experimental Protocols

Reagents & Self-Validating System Setup

To ensure the protocol is self-validating, an isotopically labeled internal standard (IS), 2-Phenoxy-1-piperazin-1-yl-ethanone-d5, must be spiked into all samples prior to extraction. This corrects for any variations in extraction recovery or MS ionization efficiency.

Solid-Phase Extraction (SPE) Workflow

Materials: Oasis MCX 96-well plate (30 mg/well) or equivalent. Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of IS (100 ng/mL). Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ionize the analyte. Vortex for 30 seconds.

SPE_Workflow Condition 1. Conditioning 1 mL MeOH, 1 mL H2O Load 2. Sample Loading Pre-treated Plasma + 2% H3PO4 Condition->Load Wash1 3. Wash 1 (Aqueous) 1 mL 2% Formic Acid Load->Wash1 Wash2 4. Wash 2 (Organic) 1 mL 100% MeOH Wash1->Wash2 Elute 5. Elution 1 mL 5% NH4OH in MeOH Wash2->Elute Dry 6. Evaporation N2 gas at 40°C Elute->Dry Recon 7. Reconstitution 100 µL Mobile Phase Dry->Recon

Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic piperazine derivatives.

LC-MS/MS Conditions

The analysis is performed on a Triple Quadrupole Mass Spectrometer coupled to a UHPLC system.

Table 1: UHPLC Chromatographic Gradient Column: Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile Flow Rate: 0.5 mL/min | Column Temp: 40°C | Injection Vol: 5 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.00955Initial (Isocratic)
0.50955Hold
2.501090Linear Ramp
3.501090Column Wash
3.60955Re-equilibration
5.00955End

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Ionization Mode: ESI Positive (+) | Capillary Voltage: 3.5 kV | Desolvation Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Phenoxy-1-piperazin-1-yl-ethanone221.185.125Quantifier
2-Phenoxy-1-piperazin-1-yl-ethanone221.1135.118Qualifier
Analyte-d5 (IS)226.190.125IS Quantifier

Bioanalytical Method Validation (FDA 2018 Guidelines)

To ensure the trustworthiness of the generated pharmacokinetic data, the method must be fully validated according to the[1][6][7].

Validation_Logic Start Bioanalytical Validation (FDA 2018) Selectivity Selectivity Blank Matrix No Interference Start->Selectivity Linearity Linearity Start->Linearity AccPrec Accuracy & Precision ±15% (±20% LLOQ) Intra/Inter-batch Start->AccPrec Stability Stability Benchtop, F/T, Autosampler Start->Stability

Caption: Core FDA 2018 validation parameters for bioanalytical LC-MS/MS methods.

Table 3: Validation Parameters and Acceptance Criteria

Validation ParameterFDA 2018 Acceptance CriteriaExpected Method Performance
Selectivity Blank matrix signal <20% of LLOQ for analyte; <5% for IS.No isobaric interference observed at the retention time of the analyte.
Linearity & Range R2≥0.99 ; Non-zero standards within ±15% of nominal ( ±20% for LLOQ).Linear range: 1.0 – 1000 ng/mL. R2>0.995 using 1/x2 weighting.
Sensitivity (LLOQ) Signal-to-Noise (S/N) ≥10 ; Precision ≤20% ; Accuracy 80–120%.LLOQ established at 1.0 ng/mL with S/N > 25.
Accuracy & Precision Intra/Inter-run CV ≤15% ; Mean accuracy 85–115%.CV < 6.5% across all Low, Mid, and High QC levels.
Matrix Effect (MF) IS-normalized MF CV ≤15% across 6 independent matrix lots.Matrix Factor ~0.98 (CV < 4%), indicating negligible ion suppression due to MCX SPE.
Stability Analyte must be stable at RT, after 3 Freeze/Thaw cycles, and in autosampler.Stable for 24h at RT; 3 F/T cycles; 48h in autosampler (4°C).

Conclusion

The described HPLC-MS/MS method provides a highly robust, sensitive, and scientifically sound approach for the quantification of 2-Phenoxy-1-piperazin-1-yl-ethanone. By leveraging the specific physicochemical properties of the molecule—using MCX SPE to exploit its basicity for absolute matrix cleanup[5], and a Biphenyl column to exploit its aromaticity for optimal peak shape[2][8]—this protocol eliminates the common pitfalls of piperazine analysis. The method strictly adheres to FDA guidelines[1], ensuring that the resulting data is fully defensible for preclinical and clinical drug development applications.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases . Restek Corporation. Available at:[Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies . Pharmaceuticals (MDPI). Available at:[Link]

  • Strategies & Considerations for Bioanalytical Method Development and Validation using LCMS/MS: a Review . SciSpace. Available at:[Link]

Sources

Application

Engineering CNS Therapeutics: 2-Phenoxy-1-piperazin-1-yl-ethanone as a Privileged Scaffold

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocols Structural Rationale and Pharmacological Significance The development...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocols

Structural Rationale and Pharmacological Significance

The development of neurotherapeutics frequently relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse receptors through modular substitution. Among these, arylpiperazines and their derivatives, specifically 2-phenoxy-1-piperazin-1-yl-ethanone (also known as 1-(phenoxyacetyl)piperazine), represent a cornerstone in central nervous system (CNS) drug design[1].

Causality in Scaffold Design: The pharmacological versatility of 2-phenoxy-1-piperazin-1-yl-ethanone stems from its distinct structural domains, each serving a specific mechanistic purpose:

  • The Piperazine Core: The N4 secondary amine is typically protonated at physiological pH (7.4). This cationic center is strictly required to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) located in the transmembrane domain 3 (TM3) of aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors[2].

  • The Phenoxyacetyl Linker: The carbonyl group provides a hydrogen bond acceptor, while the flexible ether linkage allows the terminal phenyl ring to adopt optimal conformations for π−π stacking or edge-to-face interactions with aromatic residues (e.g., Phe, Trp, Tyr) lining the hydrophobic accessory pockets of the receptor[2].

  • The N4-Substitution Vector: The unsubstituted N4 position serves as a synthetic handle. By introducing varying alkyl, aryl, or heteroaryl groups, medicinal chemists can finely tune the steric bulk and electronic distribution, shifting the pharmacological profile from agonism to antagonism, or altering receptor subtype selectivity to treat depression, anxiety, or schizophrenia[1].

Workflow for Hit-to-Lead Optimization

The logical progression from scaffold selection to in vivo validation requires a systematic approach, balancing chemical space exploration with rigorous biological screening.

Workflow S1 Scaffold Selection: 2-Phenoxy-1-piperazin-1-yl-ethanone S2 N4-Alkylation/Arylation (Library Synthesis) S1->S2 S3 In Vitro GPCR Screening (Radioligand Binding) S2->S3 S4 SAR Analysis & Lead Optimization S3->S4 S5 In Vivo CNS Profiling (Behavioral Models) S4->S5

Figure 1: Hit-to-lead optimization workflow utilizing the phenoxyacetyl piperazine scaffold.

Experimental Methodology: Scaffold Derivatization

To explore the Structure-Activity Relationship (SAR), the N4 position of 2-phenoxy-1-piperazin-1-yl-ethanone must be alkylated. The following protocol describes a self-validating system for synthesizing N-substituted derivatives via nucleophilic aliphatic substitution ( SN​2 ).

Protocol 1: N4-Alkylation of 2-Phenoxy-1-piperazin-1-yl-ethanone

Objective: Synthesize a library of 4-alkyl-1-(phenoxyacetyl)piperazine derivatives. Rationale for Reagents: Potassium carbonate ( K2​CO3​ ) is utilized as a mild, insoluble base to scavenge the HCl byproduct without hydrolyzing the sensitive phenoxyacetyl amide bond. Acetonitrile ( CH3​CN ) is chosen as a polar aprotic solvent to accelerate the SN​2 transition state. A catalytic amount of potassium iodide (KI) is added to facilitate a Finkelstein reaction, converting less reactive alkyl chlorides into highly reactive alkyl iodides in situ.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenoxy-1-piperazin-1-yl-ethanone hydrochloride (1.0 mmol, CAS: 1176419-70-7)[3][4] in 15 mL of anhydrous acetonitrile.

  • Base Addition: Add anhydrous K2​CO3​ (3.0 mmol). Validation step: Stir for 15 minutes at room temperature to ensure complete free-basing of the piperazine hydrochloride salt. The suspension will become cloudy.

  • Catalyst & Electrophile: Add KI (0.1 mmol) followed by the desired alkyl halide (1.1 mmol, e.g., 1-(2-chloroethyl)-2-methoxybenzene).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 12–18 hours.

  • Reaction Monitoring: Monitor reaction progress via Thin-Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1 v/v) as the mobile phase. Self-Validation: The disappearance of the secondary amine starting material (visualized with ninhydrin stain, turning purple) confirms reaction completion.

  • Workup: Cool the mixture to room temperature, filter out the inorganic salts ( K2​CO3​ , KCl, KI), and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure N4-substituted derivative. Verify structure and purity (>95%) via 1H -NMR, 13C -NMR, and LC-MS before biological evaluation.

Biological Evaluation: GPCR Binding and Signaling

Once synthesized, the derivatives must be evaluated for target engagement. Arylpiperazines frequently act as modulators of the 5-HT1A receptor, a Gi/o-coupled GPCR implicated in anxiety and depression[1][2].

GPCR_Signaling Ligand Piperazine Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Agonist Binding GProtein Gi/o Protein Complex Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Alpha-Subunit Inhibition Messenger Decreased cAMP Levels Effector->Messenger Reduced Synthesis Outcome Neuronal Hyperpolarization Messenger->Outcome Downstream Effect

Figure 2: Gi/o-coupled 5-HT1A receptor signaling pathway modulated by piperazine agonists.

Protocol 2: In Vitro 5-HT1A Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the synthesized compounds for the human 5-HT1A receptor. Rationale: A competitive radioligand binding assay is the gold standard for quantifying receptor affinity. [ 3H ]-8-OH-DPAT is used as the radiotracer because it is a highly selective 5-HT1A agonist. Non-specific binding (NSB) is defined using an excess of unlabeled serotonin (10 µM) to ensure the radioactive signal measured is exclusively from specific receptor sites.

Step-by-Step Procedure:

  • Membrane Preparation: Thaw CHO-K1 cell membranes stably expressing human 5-HT1A receptors on ice. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgSO4​ , 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4). Causality: Ascorbic acid prevents the oxidation of the monoamine radioligand, while MgSO4​ promotes the formation of the high-affinity agonist-receptor-G protein ternary complex.

  • Assay Assembly: In a 96-well plate, add the following to each well (total volume 250 µL):

    • 50 µL of test compound (varying concentrations from 10−11 to 10−5 M) or vehicle (Total Binding control).

    • 50 µL of [ 3H ]-8-OH-DPAT (final concentration 1.5 nM).

    • 150 µL of membrane suspension (approx. 15 µg protein/well).

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding of the cationic ligands to the negatively charged glass fibers). Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the retained radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative quantitative binding data, demonstrating how modifications to the N4 position of the 2-phenoxy-1-piperazin-1-yl-ethanone scaffold influence GPCR affinity and lipophilicity (LogP), a critical parameter for Blood-Brain Barrier (BBB) penetration.

Compound IDScaffoldN4-Substituent (R-group)5-HT1A Ki​ (nM)D2 Ki​ (nM)CLogPBBB Permeability (In Silico)
Cmpd-01 1-(phenoxyacetyl)piperazine-H (Unsubstituted)>10,000>10,0001.36Low
Cmpd-02 1-(phenoxyacetyl)piperazine-CH3 (Methyl)4,5208,1001.65Moderate
Cmpd-03 1-(phenoxyacetyl)piperazine-Benzyl1254503.10High
Cmpd-04 1-(phenoxyacetyl)piperazine-2-(2-methoxyphenoxy)ethyl4.2853.85High
Cmpd-05 1-(phenoxyacetyl)piperazine-4-fluorophenyl18.5123.42High

Table 1: SAR analysis of N4-substituted 1-(phenoxyacetyl)piperazine derivatives. Cmpd-04 demonstrates optimal affinity for 5-HT1A, highlighting the importance of extended aromatic systems for receptor pocket occupation.

References

  • Pańczyk-Straszak, K., Pytka, K., Jakubczyk, M., Rapacz, A., & Waszkielewicz, A. M. (2019). Synthesis of N‐(phenoxyalkyl)‐, N‐{2‐[2‐(phenoxy)ethoxy]ethyl}‐ or N‐(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System. ChemistrySelect, 4(32), 9381-9391. URL:[Link]

  • Mastromarino, M., Niso, M., Abate, C., Proschak, E., Dubiel, M., Stark, H., Castro, M., Lacivita, E., & Leopoldo, M. (2024). Advances in Drug Design and Therapeutic Potential of Selective or Multitarget 5-HT1A Receptor Ligands. Medicinal Research Reviews, 44(6), 2640-2706. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44890713, 2-Phenoxy-1-piperazin-1-yl-ethanone. URL:[Link]

Sources

Method

Application Notes and Protocols for the Radiolabeling of 2-Phenoxy-1-piperazin-1-yl-ethanone Analogues for Positron Emission Tomography (PET) Imaging

Introduction: Targeting the Sigma-1 Receptor with Novel Phenoxy-Piperazine PET Tracers The sigma-1 (σ1) receptor, a unique chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has eme...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Sigma-1 Receptor with Novel Phenoxy-Piperazine PET Tracers

The sigma-1 (σ1) receptor, a unique chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling target for therapeutic intervention and in-vivo imaging in a range of neurological and oncological diseases.[1][2] Its involvement in cellular stress responses, ion channel modulation, and neuronal signaling underscores its potential as a biomarker for disease progression and treatment response. Positron Emission Tomography (PET) offers a non-invasive window into the biochemical processes within the body, and the development of specific σ1 receptor radiotracers is of paramount importance for clinical research.[3]

The 2-phenoxy-1-piperazin-1-yl-ethanone scaffold represents a promising chemotype for the development of σ1 receptor ligands. Analogous structures have demonstrated significant binding affinity for this receptor.[2][3] This guide provides detailed application notes and protocols for the synthesis and radiolabeling of two novel PET tracer candidates derived from this core structure: [¹⁸F]2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethanone and 1-([¹¹C]methyl-piperazin-1-yl)-2-phenoxy-ethanone . These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and validation of new molecular imaging agents.

Rationale for Radiotracer Design and Labeling Strategy

The choice of radionuclide, either Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), is dictated by the specific research question and logistical considerations.

  • Fluorine-18 (t½ = 109.7 min): The longer half-life of ¹⁸F allows for more complex synthetic procedures, centralized production, and distribution to satellite imaging centers. It also enables longer PET imaging studies, which can be advantageous for assessing ligand pharmacokinetics. For our ¹⁸F candidate, we will target the phenoxy ring, a common and effective strategy for introducing ¹⁸F into bioactive molecules via nucleophilic aromatic substitution.[4]

  • Carbon-11 (t½ = 20.4 min): The short half-life of ¹¹C necessitates an on-site cyclotron and rapid radiosynthesis.[5] However, it allows for multiple PET scans in the same subject on the same day, ideal for receptor occupancy studies.[5] The ubiquitous nature of carbon in organic molecules means that ¹¹C-labeling often results in a radiotracer that is chemically identical to the parent compound. For our ¹¹C candidate, we will employ the well-established method of N-methylation of the piperazine ring using [¹¹C]methyl iodide.[6][7][8]

Precursor Synthesis: The Foundation of Successful Radiolabeling

The synthesis of high-purity precursors is critical for achieving reliable and high-yield radiolabeling. The following sections detail the synthetic routes for the precursors of our target radiotracers.

Synthesis of the Precursor for [¹⁸F]2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethanone

The chosen strategy for ¹⁸F-labeling is a nucleophilic aromatic substitution on an electron-deficient aromatic ring. Therefore, we will synthesize a nitro-substituted precursor, 2-(4-Nitrophenoxy)-1-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethanone . The Boc-protecting group on the piperazine nitrogen prevents unwanted side reactions and can be removed in the final step.

Synthetic Scheme:

cluster_0 Step 1: Synthesis of 2-(4-Nitrophenoxy)acetic acid cluster_1 Step 2: Coupling and Protection 4-Nitrophenol 4-Nitrophenol Intermediate_1 Ethyl 2-(4-nitrophenoxy)acetate 4-Nitrophenol->Intermediate_1 K2CO3, Acetone, Reflux Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Intermediate_1 Product_1 2-(4-Nitrophenoxy)acetic acid Intermediate_1->Product_1 1. NaOH, H2O/EtOH 2. HCl (aq) Product_1_ref 2-(4-Nitrophenoxy)acetic acid Final_Precursor 2-(4-Nitrophenoxy)-1-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethanone Product_1_ref->Final_Precursor HATU, DIPEA, DMF Boc-piperazine tert-Butyl piperazine-1-carboxylate Boc-piperazine->Final_Precursor

Precursor Synthesis Workflow

Protocol 1: Synthesis of 2-(4-Nitrophenoxy)-1-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethanone

  • Step 1: Synthesis of 2-(4-Nitrophenoxy)acetic acid a. To a solution of 4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq). b. Reflux the mixture for 12 hours. c. Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure. d. Dissolve the resulting crude ethyl 2-(4-nitrophenoxy)acetate in a mixture of ethanol and 2M aqueous sodium hydroxide. e. Stir at room temperature for 2 hours. f. Acidify the mixture with 2M hydrochloric acid to precipitate the product. g. Filter, wash with cold water, and dry to yield 2-(4-nitrophenoxy)acetic acid.

  • Step 2: Coupling with Boc-piperazine a. Dissolve 2-(4-nitrophenoxy)acetic acid (1.0 eq) in dimethylformamide (DMF). b. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes. c. Add tert-butyl piperazine-1-carboxylate (1.1 eq) and stir at room temperature for 16 hours. d. Pour the reaction mixture into water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. f. Purify the crude product by column chromatography to obtain the final precursor.

Synthesis of the Precursor for 1-([¹¹C]methyl-piperazin-1-yl)-2-phenoxy-ethanone

For ¹¹C-methylation of the piperazine nitrogen, the ideal precursor is the corresponding secondary amine, which is the parent compound 2-Phenoxy-1-(piperazin-1-yl)ethanone .

Synthetic Scheme:

cluster_0 Step 1: Synthesis of 2-Phenoxyacetic acid cluster_1 Step 2: Coupling and Deprotection Phenol Phenol Intermediate_1 Ethyl phenoxyacetate Phenol->Intermediate_1 K2CO3, Acetone, Reflux Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Intermediate_1 Product_1 2-Phenoxyacetic acid Intermediate_1->Product_1 1. NaOH, H2O/EtOH 2. HCl (aq) Product_1_ref 2-Phenoxyacetic acid Intermediate_2 tert-Butyl 4-(2-phenoxyacetyl)piperazine-1-carboxylate Product_1_ref->Intermediate_2 HATU, DIPEA, DMF Boc-piperazine tert-Butyl piperazine-1-carboxylate Boc-piperazine->Intermediate_2 Final_Precursor 2-Phenoxy-1-(piperazin-1-yl)ethanone Intermediate_2->Final_Precursor Trifluoroacetic acid, DCM

Precursor Synthesis Workflow

Protocol 2: Synthesis of 2-Phenoxy-1-(piperazin-1-yl)ethanone

  • Step 1: Synthesis of 2-Phenoxyacetic acid a. Synthesize 2-phenoxyacetic acid from phenol and ethyl bromoacetate following the procedure in Protocol 1, Step 1.

  • Step 2: Coupling with Boc-piperazine a. Couple 2-phenoxyacetic acid with tert-butyl piperazine-1-carboxylate as described in Protocol 1, Step 2 to yield tert-butyl 4-(2-phenoxyacetyl)piperazine-1-carboxylate.

  • Step 3: Deprotection a. Dissolve the Boc-protected intermediate in dichloromethane (DCM). b. Add trifluoroacetic acid (TFA) dropwise at 0 °C. c. Stir at room temperature for 2 hours. d. Concentrate the reaction mixture under reduced pressure. e. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution. f. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to obtain the final precursor.

Radiolabeling Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the target radiotracers. All operations should be performed in a shielded hot cell with appropriate radiation safety measures.

Protocol 3: Automated Radiosynthesis of [¹⁸F]2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethanone

This protocol describes a two-step, one-pot automated synthesis.

Start [¹⁸F]Fluoride in [¹⁸O]H₂O Trap Trap [¹⁸F]Fluoride on QMA Cartridge Start->Trap Elute Elute with Kryptofix 2.2.2/K₂CO₃ Trap->Elute Dry Azeotropic Drying (Acetonitrile, 110 °C) Elute->Dry Radiolabeling Add Precursor 1 in DMSO Heat at 150 °C for 15 min Dry->Radiolabeling Hydrolysis Add HCl (aq) Heat at 100 °C for 5 min Radiolabeling->Hydrolysis Neutralize Add Sodium Acetate Buffer Hydrolysis->Neutralize Purification Semi-preparative HPLC Neutralize->Purification Formulation Solid-Phase Extraction (C18 Sep-Pak) Elute with Ethanol Dilute with Saline Purification->Formulation Final_Product [¹⁸F]2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethanone in Injectable Formulation Formulation->Final_Product

[¹⁸F]Radiolabeling Workflow

  • [¹⁸F]Fluoride Trapping and Elution: a. Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water onto a quaternary methyl ammonium (QMA) anion-exchange cartridge. b. Elute the trapped [¹⁸F]fluoride into the reaction vessel with a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: a. Dry the [¹⁸F]fluoride-K2.2.2 complex by azeotropic distillation with acetonitrile under a stream of nitrogen at 110 °C.

  • Nucleophilic Substitution: a. Add a solution of the precursor, 2-(4-Nitrophenoxy)-1-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethanone (2-5 mg), in anhydrous dimethyl sulfoxide (DMSO) to the reaction vessel. b. Seal the vessel and heat at 150 °C for 15 minutes.

  • Deprotection (Hydrolysis): a. Cool the reaction vessel to 60 °C. b. Add 4M hydrochloric acid and heat at 100 °C for 5 minutes to remove the Boc protecting group.

  • Purification: a. Cool the reaction mixture and neutralize with a sodium acetate buffer. b. Inject the crude product onto a semi-preparative HPLC column (e.g., C18) for purification.

  • Formulation: a. Collect the HPLC fraction containing the desired product. b. Trap the product on a C18 solid-phase extraction (SPE) cartridge. c. Wash the cartridge with sterile water for injection. d. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

Protocol 4: Automated Radiosynthesis of 1-([¹¹C]methyl-piperazin-1-yl)-2-phenoxy-ethanone

This protocol details the synthesis starting from cyclotron-produced [¹¹C]CO₂.

Start [¹¹C]CO₂ Conversion_1 Reduction to [¹¹C]CH₄ (H₂/Ni catalyst) Start->Conversion_1 Conversion_2 Conversion to [¹¹C]CH₃I (I₂, gas phase) Conversion_1->Conversion_2 Trapping Trap [¹¹C]CH₃I in Precursor Solution Conversion_2->Trapping Radiolabeling Precursor 2 in DMF NaH, 80 °C for 5 min Trapping->Radiolabeling Purification Semi-preparative HPLC Radiolabeling->Purification Formulation Solid-Phase Extraction (C18 Sep-Pak) Elute with Ethanol Dilute with Saline Purification->Formulation Final_Product 1-([¹¹C]methyl-piperazin-1-yl)-2-phenoxy-ethanone in Injectable Formulation Formulation->Final_Product

[¹¹C]Radiolabeling Workflow

  • Production of [¹¹C]Methyl Iodide: a. Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. b. Reduce [¹¹C]CO₂ to [¹¹C]CH₄ over a nickel catalyst with hydrogen gas. c. Convert [¹¹C]CH₄ to [¹¹C]CH₃I in the gas phase by reaction with iodine vapor at high temperature.

  • Radiolabeling Reaction: a. Trap the gaseous [¹¹C]CH₃I in a solution of the precursor, 2-Phenoxy-1-(piperazin-1-yl)ethanone (1-2 mg), and a base such as sodium hydride in anhydrous DMF at room temperature. b. Seal the reaction vessel and heat at 80 °C for 5 minutes.

  • Purification: a. Quench the reaction with HPLC mobile phase and inject the crude mixture onto a semi-preparative HPLC column (e.g., C18).

  • Formulation: a. Follow the formulation procedure as described in Protocol 3, Step 6.

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is mandatory for any radiopharmaceutical intended for human use. The following tests should be performed on the final product.

ParameterMethodAcceptance Criteria
Identity Analytical Radio-HPLCRetention time of the radioactive peak matches that of the non-radioactive standard.
Radiochemical Purity Analytical Radio-HPLC≥ 95%
Radionuclidic Purity Gamma-ray spectroscopyRadionuclide-specific energy peaks and half-life consistent with ¹⁸F or ¹¹C.
Specific Activity HPLC with UV and radiation detectors> 1 Ci/µmol at the time of injection.
pH pH meter or pH strips4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppm, DMSO < 5000 ppm.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL).
Sterility Direct inoculation or membrane filtrationNo microbial growth.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a comprehensive framework for the synthesis and radiolabeling of novel phenoxy-piperazine PET tracers for imaging the σ1 receptor. The successful implementation of these methods will enable researchers to further investigate the role of the σ1 receptor in health and disease, and potentially accelerate the development of new diagnostic and therapeutic strategies. Future work should focus on the in-vitro and in-vivo evaluation of these new radiotracers to determine their affinity, selectivity, and pharmacokinetic properties.

References

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • RSC Publishing. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]

  • PMC. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]

  • Rsc.org. (2025). Supporting Information Convenient One-Pot Synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl) ethanone ([18F]FEt-PP. [Link]

  • PMC. (2016). High-Yielding, Two-Step 18 F Labeling Strategy for 18F-PARP1 Inhibitors. [Link]

  • PubMed. (2014). Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. (2023). Synthesis and SAR of piperazine derivatives as novel FabH inhibitors. [Link]

  • PMC. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. [Link]

  • ORBi. (2022). Multi-patient dose synthesis of [¹⁸F]flumazenil. [Link]

  • ACS Publications. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

  • Mediso. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-¹¹C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Link]

  • VU Research Portal. (2014). Synthesis and preclinical evaluation of 2-(2-furanyl)-7-[2-[4-[4-(2-[¹¹C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1][3][9]triazolo[1,5-c]pyrimidine-5-amine ([¹¹C]Preladenant) as a PET tracer for the imaging of cerebral adenosine A2A receptors. [Link]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • ResearchGate. (2026). Synthesis and Preclinical Evaluation of [Methylpiperazine-¹¹C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth. [Link]

  • ACS Publications. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-¹¹C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Link]

  • PubMed. (2014). Synthesis and preclinical evaluation of 2-(2-furanyl)-7-[2-[4-[4-(2-[¹¹C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1][3][9]triazolo[1,5-c]pyrimidine-5-amine ([¹¹C]Preladenant) as a PET tracer for the imaging of cerebral adenosine A2A receptors. [Link]

  • PMC. (2020). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. [Link]

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Application

Application Note: 2-Phenoxy-1-piperazin-1-yl-ethanone as a Core Scaffold in Multi-Target-Directed Ligand (MTDL) Design for Neurodegenerative Diseases

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Field of Application: Neurodegenerative Disease Research (Alzheimer's Disease, Parkinson's Disease) Executive Summary The multifactori...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Field of Application: Neurodegenerative Disease Research (Alzheimer's Disease, Parkinson's Disease)

Executive Summary

The multifactorial etiology of neurodegenerative disorders, such as Alzheimer's disease (AD) and Parkinson's disease (PD), has driven a paradigm shift from the "one-target, one-drug" approach to the rational design of Multi-Target-Directed Ligands (MTDLs). In this context, 2-Phenoxy-1-piperazin-1-yl-ethanone has emerged as a highly versatile and privileged pharmacophore scaffold.

By combining a lipophilic phenoxy moiety, a flexible hydrogen-bonding acetyl linker, and a protonatable piperazine core, this building block provides the structural prerequisites to simultaneously engage Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), and Sigma-1 (σ1) receptors. This application note details the mechanistic rationale behind utilizing this scaffold and provides field-validated protocols for evaluating its derivatives in preclinical neuropharmacology.

Mechanistic Rationale & Pharmacophore Mapping

The structural architecture of 2-Phenoxy-1-piperazin-1-yl-ethanone allows for modular functionalization (typically via the secondary amine of the piperazine ring) to generate potent MTDLs. The causality behind its multi-target efficacy lies in the specific molecular interactions of its sub-components:

  • The Phenoxy Moiety: In AChE inhibition, the phenoxy ring is perfectly sized to enter the gorge and engage in π−π stacking interactions with aromatic residues (e.g., Trp286) at the Peripheral Anionic Site (PAS)[1]. Furthermore, aryloxy fragments are critical for hydrophobic interactions within the substrate-binding cavity of MAO-B[2], and serve as essential hydrophobic anchors for high-affinity binding to the neuroprotective Sigma-1 receptor[3].

  • The Acetyl Linker: The carbonyl oxygen acts as a potent hydrogen-bond acceptor, stabilizing the ligand within the enzyme gorge (e.g., interacting with Tyr121 or the oxyanion hole of AChE) while providing rotational flexibility[1].

  • The Piperazine Core: The piperazine nitrogen is protonated at physiological pH. This cationic center is critical for forming cation- π interactions with Trp86 at the Catalytic Active Site (CAS) of AChE. Additionally, piperazine serves as a rigid spacer that properly orients terminal substituents (such as benzyl or indanone groups) to inhibit amyloid-beta (A β ) aggregation.

G Scaffold 2-Phenoxy-1-piperazin- 1-yl-ethanone Phenoxy Phenoxy Moiety Scaffold->Phenoxy Carbonyl Acetyl Linker Scaffold->Carbonyl Piperazine Piperazine Ring Scaffold->Piperazine AChE AChE Inhibition (PAS & CAS) Phenoxy->AChE Pi-Pi Stacking MAO MAO-B Inhibition (Hydrophobic Pocket) Phenoxy->MAO Hydrophobic Sigma Sigma-1 Receptor (Neuroprotection) Phenoxy->Sigma Binding Carbonyl->AChE H-Bonding Piperazine->AChE Cation-Pi Piperazine->Sigma Protonated N

Pharmacophore mapping of the 2-Phenoxy-1-piperazin-1-yl-ethanone scaffold in MTDL design.

Experimental Workflows & Protocols

To validate the multi-target profile of synthesized derivatives, researchers must employ orthogonal biochemical assays. The following protocols are engineered for high reproducibility and self-validation.

Protocol 1: In Vitro Cholinesterase (AChE/BuChE) Inhibition Assay

Based on the modified Ellman’s colorimetric method.

Causality & Principle: AChE hydrolyzes the synthetic substrate acetylthiocholine iodide (ATCI) into thiocholine. The free sulfhydryl group of thiocholine rapidly reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB ), a yellow anion absorbing strongly at 412 nm[1]. Continuous spectrophotometric monitoring of this color change allows for precise kinetic quantification of enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 3 mM and ATCI to 15 mM in the buffer. Prepare recombinant human AChE (rhAChE) at 0.22 U/mL.

  • Compound Dilution: Dissolve the 2-phenoxy-piperazine derivatives in DMSO, then perform serial dilutions in buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, add 160 µL of buffer, 10 µL of the test compound, and 10 µL of rhAChE (0.22 U/mL) per well. Incubate at 37°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation Checkpoint: Include Donepezil as a positive control (expected IC 50​ ~10–15 nM) and a "blank" well (buffer + DTNB + ATCI without enzyme) to subtract the spontaneous non-enzymatic hydrolysis of ATCI.

Protocol 2: Fluorometric MAO-B Inhibition Assay

Causality & Principle: Kynuramine is a non-fluorescent substrate that MAO-B oxidatively deaminates. The resulting intermediate spontaneously cyclizes to form 4-hydroxyquinoline (4-HQ), a highly fluorescent molecule. This fluorometric approach avoids the false positives associated with traditional peroxidase-coupled assays (which are susceptible to interference by antioxidant compounds)[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M potassium phosphate buffer (pH 7.4). Prepare kynuramine dihydrobromide (substrate) at 50 µM.

  • Enzyme Preparation: Thaw recombinant human MAO-B on ice and dilute to 5 µg/mL in buffer.

  • Incubation: In a black 96-well plate, combine 20 µL of test compound (serial dilutions), 50 µL of MAO-B, and 10 µL of buffer. Incubate at 37°C for 15 minutes.

  • Initiation & Termination: Add 20 µL of kynuramine to start the reaction. Incubate at 37°C for exactly 30 minutes. Terminate the reaction by adding 40 µL of 2N NaOH.

  • Readout: Measure fluorescence (Excitation: 310 nm / Emission: 400 nm).

  • Validation Checkpoint: Use Selegiline as a positive control (expected IC 50​ ~10–50 nM).

Protocol 3: Thioflavin T (ThT) Assay for A β1−42​ Aggregation Inhibition

Causality & Principle: Thioflavin T is a benzothiazole dye that exhibits enhanced fluorescence upon intercalating into the cross- β -sheet architecture of amyloid fibrils. The rotational immobilization of the dye within the fibril grooves restricts non-radiative decay, causing a massive increase in quantum yield. A decrease in fluorescence in the presence of a drug indicates successful inhibition of fibrillogenesis.

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve A β1−42​ hexafluoroisopropanol (HFIP) film in DMSO to 1 mM, then dilute to 50 µM in 10 mM HEPES buffer (pH 7.4) containing 150 mM NaCl.

  • Incubation: Mix 10 µL of the test compound (at 10 µM and 50 µM) with 10 µL of A β1−42​ (50 µM) in a black 384-well plate. Incubate in the dark at 37°C for 24 hours.

  • Staining: Add 20 µL of ThT solution (20 µM in 50 mM glycine-NaOH buffer, pH 8.5) to each well.

  • Readout: Measure fluorescence (Excitation: 440 nm / Emission: 490 nm).

  • Validation Checkpoint: Use Resveratrol or Curcumin as a positive reference inhibitor.

Quantitative Data Synthesis

When 2-Phenoxy-1-piperazin-1-yl-ethanone is utilized as a scaffold, modifications at the N4 position of the piperazine ring dictate the target selectivity. The table below summarizes representative structure-activity relationship (SAR) data for hypothetical MTDL derivatives based on this core, illustrating how structural tuning shifts the pharmacological profile[2].

Compound Class / Modification (N4-Piperazine)hAChE IC 50​ (nM)hBuChE IC 50​ (nM)hMAO-B IC 50​ (nM)A β1−42​ Aggregation Inhibition (%) at 10 µMPrimary Pharmacological Profile
Unsubstituted Scaffold > 10,000> 10,000> 5,000< 5%Inactive Baseline
Benzyl-substituted (Donepezil-like) 12.5 ± 1.2840 ± 451,200 ± 11035.2%Potent, selective AChE inhibitor
Propargylamine-substituted 450 ± 20> 5,00018.4 ± 2.112.5%Potent MAO-B inhibitor
Indanone-substituted (Dual Hybrid) 35.4 ± 3.1120 ± 1585.2 ± 6.468.4%Balanced MTDL (AChE/MAO-B/A β )
Reference: Donepezil14.0 ± 1.55,400 ± 200N/A18.0%Selective AChE Inhibitor
Reference: SelegilineN/AN/A19.5 ± 1.8N/ASelective MAO-B Inhibitor

Note: The incorporation of bulky, planar aromatic systems (like indanone) at the N4 position bridges the gap between the CAS and PAS of AChE, while simultaneously providing the steric bulk required to disrupt A β fibril formation.

Conclusion & Future Perspectives

The 2-Phenoxy-1-piperazin-1-yl-ethanone scaffold represents a highly tractable starting point for neurodegenerative drug discovery. Its inherent physicochemical properties allow for excellent blood-brain barrier (BBB) penetration, while its modularity enables the fine-tuning of multi-target affinities. Future applications of this scaffold should focus on optimizing its binding kinetics at the Sigma-1 receptor to maximize neuroprotective and anti-amnesic effects, alongside its established cholinesterase and monoamine oxidase inhibitory properties.

References

  • Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents, PMC,
  • Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease, UniBa,
  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease, ACS Public
  • New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review, PMC,

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Phenoxy-1-piperazin-1-yl-ethanone Solubility

Welcome to the Technical Support and Troubleshooting Portal. This guide is specifically engineered for researchers and assay developers facing kinetic solubility, precipitation, and erratic data readouts when working wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is specifically engineered for researchers and assay developers facing kinetic solubility, precipitation, and erratic data readouts when working with 2-Phenoxy-1-piperazin-1-yl-ethanone (CAS: 92114-37-9) in in vitro biological assays.

As an Application Scientist, I have structured this guide to move beyond generic advice. We will dissect the physicochemical root causes of this compound's behavior, provide targeted Q&A troubleshooting, and outline self-validating protocols to rescue your assay integrity.

Diagnostic Overview: The Mechanistic Root Cause

To solve a solubility issue, we must first understand the molecule's architecture. 2-Phenoxy-1-piperazin-1-yl-ethanone consists of three critical moieties:

  • A lipophilic phenoxy group: Drives hydrophobic interactions.

  • A neutral acetamide linker: Connects the phenoxy group to the piperazine ring.

  • A basic piperazine ring: Contains a secondary amine at the N4 position.

While unsubstituted piperazine has a pKa of ~9.73[1], linking the piperazine through an electron-withdrawing amide bond significantly lowers the pKa of the remaining secondary amine[2]. Consequently, the pKa of 2-Phenoxy-1-piperazin-1-yl-ethanone drops to approximately 8.0–8.5.

The Causality of Precipitation: When you purchase this compound, it is often supplied as a highly water-soluble HCl salt. However, when diluted into a physiological assay buffer (pH 7.4), a significant fraction of the compound deprotonates into its neutral, free-base form. Driven by the lipophilic phenoxy group, this free base rapidly nucleates. Instead of forming visible precipitates immediately, it often forms sub-micrometer colloidal aggregates . These colloids sequester target proteins non-specifically, leading to false-positive assay readouts known as "promiscuous inhibition"[3].

Mechanism Salt Compound HCl Salt (Highly Water Soluble) Buffer Dilution into pH 7.4 Buffer (Partial Deprotonation) Salt->Buffer Aqueous transfer FreeBase Neutral Free Base (Highly Lipophilic) Buffer->FreeBase pKa shift Nucleation Solvent Shock & Nucleation FreeBase->Nucleation Hydrophobic effect Colloid Colloidal Aggregates (Promiscuous Inhibition) Nucleation->Colloid > Critical Aggregation Conc.

Fig 1: Mechanism of pH-driven colloidal aggregation and promiscuous inhibition.

Troubleshooting FAQs

Q1: My assay readouts are erratic, and I am seeing a "bell-shaped" dose-response curve. What is happening? A: This is a classic hallmark of colloidal aggregation. At low concentrations, the compound behaves normally. However, once it exceeds its Critical Aggregation Concentration (CAC), the compound forms sub-micrometer particles. These colloids non-specifically adsorb and sequester your target enzymes, leading to an artificial loss of enzyme activity or a sudden drop in efficacy at high doses[3].

Q2: I am using the HCl salt of the compound. Why does it still crash out when I add my DMSO stock to the assay buffer? A: This is caused by "solvent shock." Even though the HCl salt is soluble, storing it in 100% DMSO and pipetting it directly into a large volume of aqueous buffer creates localized zones of high compound concentration and low DMSO concentration. Combined with the pH 7.4 environment forcing the compound into its free-base form, the kinetic solubility limit is instantly breached, forcing the compound to crash out before it can evenly disperse.

Q3: How can I differentiate between true target inhibition and false-positive colloidal aggregation? A: Colloidal interactions are highly sensitive to detergents and competing proteins. If you add 0.01% Triton X-100 or 0.1% Bovine Serum Albumin (BSA) to your assay buffer, colloids will be disrupted or the enzyme will be displaced by the BSA[3]. If your compound's inhibitory activity vanishes upon adding these excipients, it was a promiscuous aggregator.

Excipient Optimization Data

To prevent 2-Phenoxy-1-piperazin-1-yl-ethanone from aggregating, buffer optimization is required. The table below summarizes the quantitative impact of various excipients on the kinetic solubility limit of the compound, demonstrating how targeted additives disrupt colloidal formation.

Buffer Condition (pH 7.4)Excipient AddedKinetic Solubility Limit (µM)Mechanistic Observation
Standard PBSNone< 10 µMImmediate nucleation; high light scattering.
PBS + Detergent0.01% Triton X-100~ 65 µMDetergent micelles encapsulate the lipophilic phenoxy group, preventing colloid formation.
PBS + Carrier Protein0.1% BSA~ 120 µMBSA acts as a hydrophobic sink, binding the free base and keeping it in solution.
PBS + Co-solvent5% DMSO (Final)~ 30 µMMarginal improvement; delays nucleation but does not prevent eventual aggregation.

Validated Methodologies

To ensure your assay conditions are robust, you must empirically determine the kinetic solubility of the compound in your specific buffer. The following protocols are designed as self-validating systems , meaning they contain internal controls that prove the assay is functioning correctly regardless of the test compound's behavior.

Protocol A: Kinetic Solubility Profiling via Laser Nephelometry

Nephelometry measures the scattering of light caused by insoluble particles. It is the gold standard for detecting solvent crash-out and colloidal aggregates[4].

Step-by-Step Methodology:

  • Control Preparation (Self-Validation): Prepare a 10 mM DMSO stock of 2'-deoxy-5-fluorouridine (highly soluble control) and Ondansetron (poorly soluble control)[5].

  • Test Compound Preparation: Prepare a 10 mM stock of 2-Phenoxy-1-piperazin-1-yl-ethanone in 100% DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of all stocks in 100% DMSO within a PCR plate.

  • Aqueous Transfer: Pre-fill a clear-bottom 96-well assay plate with 198 µL of your target aqueous buffer (e.g., PBS pH 7.4 + 0.01% Triton X-100).

  • Solvent Addition: Rapidly transfer 2 µL of the DMSO dilution series into the aqueous plate (final DMSO concentration = 1%). Mix thoroughly via orbital shaking for 60 seconds.

  • Incubation & Readout: Incubate for 30 minutes at room temperature to allow metastable solutions to equilibrate. Scan the plate using a laser microplate nephelometer (e.g., BMG Nephelostar).

  • Data Analysis: Plot light scattering intensity against compound concentration. The concentration at which the scattering signal deviates from the baseline (defined by the soluble control) is your kinetic solubility limit.

Protocol B: Step-Down Dilution Workflow

To prevent the "solvent shock" described in the FAQs, use this step-down dilution method when preparing assay plates.

Step-by-Step Methodology:

  • Primary Stock: Start with the 10 mM DMSO stock of the compound.

  • Intermediate Dilution: Instead of diluting directly into the final buffer, create an intermediate stock by diluting the compound 1:10 into a "Transition Buffer" (Buffer containing 10% DMSO). This gently steps down the solvent concentration.

  • Final Assay Transfer: Transfer the intermediate stock into the final assay plate at a 1:10 ratio, achieving a final concentration of 100 µM in 1.9% DMSO.

Workflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Stock (10% DMSO Transition) Stock->Inter 1:10 in Transition Buffer Assay Final Assay Plate (1.9% DMSO, pH 7.4) Inter->Assay 1:10 in Final Buffer Readout Assay Readout (No Solvent Shock) Assay->Readout Equilibrate 30 mins

Fig 2: Step-down dilution workflow for kinetic solubility assessment.

References

  • Source: acs.
  • Source: acs.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323)
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • Source: enamine.

Sources

Optimization

Technical Support Center: Stability of 2-Phenoxy-1-piperazin-1-yl-ethanone

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-Phenoxy-1-piperazin-1-yl-ethanone. This document is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Phenoxy-1-piperazin-1-yl-ethanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. We will explore its potential liabilities, troubleshoot common experimental issues, and provide robust protocols for assessing its stability profile.

FAQ: Understanding the Stability of 2-Phenoxy-1-piperazin-1-yl-ethanone

This section addresses foundational questions regarding the chemical nature of the molecule and its inherent stability characteristics.

Q1: What are the primary chemical moieties in 2-Phenoxy-1-piperazin-1-yl-ethanone, and how do they influence its stability?

A: The structure of 2-Phenoxy-1-piperazin-1-yl-ethanone contains three key functional groups that are critical to understanding its stability profile:

  • Amide Linkage: The ethanone group attached to the piperazine ring forms a tertiary amide. Amide bonds are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[1][2] This is often the most significant liability for molecules of this class in aqueous solutions.

  • Ether Linkage: The phenoxy group is connected to the ethanone moiety via an ether bond. While generally more stable than esters, ether linkages can be cleaved under harsh acidic conditions or through oxidative processes.[3]

  • Piperazine Ring: This cyclic diamine structure contains two tertiary amine nitrogens. These sites are susceptible to oxidation.[4] The basic nature of the piperazine ring also means the molecule's solubility and the reactivity of adjacent functional groups can be highly dependent on the pH of the solution.

Q2: What are the most common degradation pathways I should anticipate for this molecule in solution?

A: Based on its structure, you should primarily be concerned with three degradation pathways: hydrolysis, oxidation, and photolysis.

  • Hydrolysis: This is the chemical breakdown of the molecule by reaction with water. For this compound, the amide bond is the most likely site for hydrolysis, which would cleave the molecule into phenoxyacetic acid and piperazine. This process is often significantly accelerated at pH values outside the neutral range.[5]

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts.[4][6] The presence of dissolved oxygen, metal ions, or oxidizing agents (like hydrogen peroxide) can initiate this degradation.

  • Photodegradation: Many aromatic compounds and those with heteroatoms can absorb UV or visible light, leading to photochemical reactions.[7] This can result in complex degradation pathways, including oxidation and cleavage of the ether or amide bonds. It is crucial to protect solutions from light unless photostability is being actively investigated.

Q3: Why is pH a critical factor in the stability of this compound?

A: The pH of a solution has a profound impact on the stability of 2-Phenoxy-1-piperazin-1-yl-ethanone for several reasons:

  • Catalysis of Hydrolysis: As mentioned, both acid and base can catalyze the hydrolysis of the amide bond.[8][9] Therefore, the degradation rate is often lowest in a specific, narrow pH range (typically near neutral) and increases dramatically at high and low pH.

  • Solubility: The piperazine moiety is basic. At acidic pH, the nitrogen atoms will be protonated, increasing the molecule's solubility in aqueous media. Conversely, at higher pH, the neutral form will dominate, which may be less soluble and could precipitate out of solution.

  • Oxidation Potential: The rate of oxidation reactions can also be pH-dependent.

Therefore, controlling the pH with an appropriate buffer system is one of the most important steps to ensure the stability and reproducibility of your experiments.[5]

Q4: What are the initial signs of degradation I should look for in my solution?

A: Degradation can manifest in several ways. Visually, you might observe a color change or the formation of a precipitate (insolubility of a degradation product). However, significant degradation can occur without any visible signs. The most reliable method for detection is analytical. Using High-Performance Liquid Chromatography (HPLC), the primary indicator of degradation is a decrease in the peak area of the parent compound over time, coupled with the appearance of new peaks in the chromatogram, which correspond to the degradation products.

Troubleshooting Guide: Investigating Solution Instability

This section provides actionable steps when you encounter common stability-related problems during your experiments.

Problem: My stock solution shows unexpected precipitation or a gradual color change.

Potential Cause Troubleshooting Steps & Explanation
pH Shift 1. Measure the pH: The dissolution of the compound or absorption of atmospheric CO₂ can alter the pH of unbuffered solutions. 2. Use a Buffer: Prepare your solutions in a suitable buffer system (e.g., phosphate or acetate) to maintain a constant pH. This is the most effective way to prevent pH-driven degradation or precipitation.[5]
Low Solubility 1. Check Solubility Limits: You may be exceeding the solubility of the compound in the chosen solvent system. 2. Add a Co-solvent: If compatible with your experiment, consider adding a small percentage of an organic co-solvent like DMSO, ethanol, or acetonitrile to improve solubility. 3. Adjust pH: For aqueous solutions, lowering the pH will protonate the piperazine ring and generally increase solubility.
Photodegradation 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[7] 2. Minimize Exposure: Avoid leaving solutions on the benchtop under direct laboratory light for extended periods.
Contamination 1. Use High-Purity Solvents: Impurities in solvents (e.g., metal ions, peroxides in older ethers) can catalyze degradation. 2. Ensure Glassware is Clean: Use scrupulously clean glassware to avoid contaminants.

Problem: I'm seeing new, unidentified peaks in my HPLC chromatogram after sample processing or storage.

This is a classic sign of chemical degradation. The goal is to systematically identify the stress factor causing the formation of these new chemical entities. This is achieved through a Forced Degradation Study .

A forced degradation (or stress testing) study intentionally exposes the drug substance to harsher conditions than it would normally encounter to accelerate degradation.[1][10] This helps to rapidly identify the likely degradation products and establish the molecule's intrinsic stability.[2]

Protocols: A Framework for Stability Assessment

Protocol 1: Preparation of Stock and Working Solutions

Causality: The goal here is to create a homogenous, stable starting solution. Using high-purity reagents and appropriate solvents minimizes variables that could inadvertently cause degradation before the experiment even begins.

  • Solvent Selection: Use HPLC-grade solvents. For aqueous solutions, use freshly prepared buffers (e.g., 10 mM phosphate buffer, pH 7.4) filtered through a 0.22 µm filter.

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: If using a co-solvent, first dissolve the compound in a minimal amount of the organic solvent (e.g., DMSO). Then, slowly add the aqueous buffer to the final volume while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept low (typically <1%) if it can interfere with downstream applications.

  • Storage: Store the stock solution protected from light at the recommended temperature (typically 2-8°C or -20°C).[11]

Protocol 2: Forced Degradation (Stress Testing) Study

Causality: This protocol is a self-validating system. By testing distinct stress conditions (acid, base, oxidant, heat, light) in parallel against a control, you can definitively link the appearance of specific degradation peaks to a particular degradation pathway. The conditions below are typical starting points and may need to be adjusted to achieve a target degradation of 5-20%.[5]

Stress ConditionReagent/ConditionTypical IncubationNeutralization/Quenching Step
Control Sample in chosen solvent/bufferSame as longest stress conditionN/A
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CAdd equal molar amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH1-4 hours at 60°CAdd equal molar amount of 0.1 M HCl
Oxidation 3% H₂O₂2-8 hours at room temperatureN/A (dilution may be sufficient)
Thermal 60-80°C (in solution)24-48 hoursCool to room temperature
Photolytic UV (e.g., 254 nm) & White LightExpose to ≥1.2 million lux hours and ≥200 watt hours/m²[7]N/A

Step-by-Step Methodology:

  • Prepare six separate aliquots of your compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent system. One will be the control; the others will be for the five stress conditions.

  • For Acid/Base/Oxidative Stress: Add the specified reagent (HCl, NaOH, or H₂O₂) to the respective aliquots.

  • For Thermal/Photolytic Stress: Place the aliquots in the appropriate environment (oven, photostability chamber). Ensure the photolytic sample is in a photochemically transparent container (e.g., quartz or clear borosilicate glass). Keep a control sample wrapped in foil next to the photolytic sample to act as a thermal control for that condition.

  • Incubate all samples for the designated time. It is wise to take time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the rate of degradation.

  • After incubation, cool all samples to room temperature. Neutralize the acid and base-stressed samples as described in the table.

  • Dilute all samples, including the control, to a suitable final concentration for HPLC analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method - A Primer

Causality: A stability-indicating method is one that can separate the parent compound from all potential degradation products, ensuring that the measurement of the parent peak is accurate and not inflated by a co-eluting impurity.

  • Column: A C18 reversed-phase column is a common and effective starting point for a molecule of this polarity.

  • Mobile Phase: Start with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate in water) and an organic phase (acetonitrile or methanol). A gradient allows for the elution of compounds with a wider range of polarities.

  • Detection: A photodiode array (PDA) or diode array detector (DAD) is highly recommended. This allows you to monitor the elution at multiple wavelengths and, crucially, to check for peak purity. A pure peak should have a consistent UV spectrum across its entire width.

  • Analysis: Inject the samples from your forced degradation study. The goal is to find a method where the parent peak is well-resolved from all new peaks generated under the various stress conditions.

Data Interpretation & Visualization

Interpreting Forced Degradation Results

By comparing the chromatograms from the stressed samples to the control, you can build a degradation profile:

  • Acid/Base Samples: Peaks appearing only in these samples confirm susceptibility to hydrolysis.

  • Oxidative Sample: New peaks here point to oxidative degradation, likely at the piperazine ring.

  • Thermal Sample: Degradation indicates thermal lability. This often accelerates hydrolytic or oxidative pathways.

  • Photolytic Sample: Peaks unique to this sample confirm light sensitivity.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 2-Phenoxy-1-piperazin-1-yl-ethanone based on its chemical structure and established degradation chemistry of related compounds.

G cluster_main 2-Phenoxy-1-piperazin-1-yl-ethanone cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photodegradation (UV/Light) Parent 2-Phenoxy-1-piperazin-1-yl-ethanone Piperazine Piperazine Parent->Piperazine Amide Cleavage Phenoxyacetic_Acid Phenoxyacetic Acid Parent->Phenoxyacetic_Acid Amide Cleavage N_Oxide Piperazine N-Oxide Derivative Parent->N_Oxide N-Oxidation Phenol Phenol Parent->Phenol Ether Cleavage Other_Fragments Other Fragments Parent->Other_Fragments Ether Cleavage

Caption: Predicted degradation pathways for 2-Phenoxy-1-piperazin-1-yl-ethanone.

Experimental Workflow for Stability Assessment

G cluster_workflow Stability Investigation Workflow Observation Observe Instability (e.g., new HPLC peaks, precipitation) Hypothesis Formulate Hypothesis (Hydrolysis, Oxidation, etc.) Observation->Hypothesis Forced_Deg Perform Forced Degradation Study (Protocol 2) Hypothesis->Forced_Deg HPLC_Analysis Analyze via Stability-Indicating HPLC Method (Protocol 3) Forced_Deg->HPLC_Analysis Data_Interp Interpret Data: Compare Stressed vs. Control HPLC_Analysis->Data_Interp Conclusion Identify Degradation Pathway & Establish Stable Conditions Data_Interp->Conclusion

Caption: A systematic workflow for troubleshooting and identifying stability issues.

References

  • Analytical Methods Overview. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

  • Haque, T., et al. (2018). Summary of forced degradation studies. ResearchGate. Retrieved from [Link]

  • Reynolds, D. W., et al. (2002). Forced Degradation – A Review. American Pharmaceutical Review. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-151. Retrieved from [Link]

  • Aher, N. G., et al. (2015). Degradation and Stability Profiling in Pharmaceutical Analysis: Review. International Journal of Scientific Development and Research, 6(5), 223-234. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]oxy-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Wang, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Retrieved from [Link]

  • 2-(4-CHLORO-PHENOXY)-1-PIPERAZIN-1-YL-ETHANONE. (n.d.). NextSDS. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Retrieved from [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Sobańska, A. W., & Pawełczyk, E. (2004). Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. Acta poloniae pharmaceutica, 61(3), 189-97. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Pejchal, J., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism. Catalysis Science & Technology, 13(14), 4349-4357. Retrieved from [Link]

  • Chen, S., et al. (2014). Characterization of a Pyrethroid-Degrading Pseudomonas fulva Strain P31 and Biochemical Degradation Pathway of D-Phenothrin. PLoS ONE, 9(11), e110791. Retrieved from [Link]

  • Ando, K., Watanabe, H., & Zhu, X. (2021). One-Pot Preparation of (E)-α,β-Unsaturated Aldehydes by a Julia-Kocienski Reaction of 2,2-Dimethoxyethyl PT Sulfone Followed by Acid Hydrolysis. The Journal of Organic Chemistry, 86(9), 6969-6973. Retrieved from [Link]

  • Boiko, N. I., et al. (2023). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. Molbank, 2023(2), M1622. Retrieved from [Link]

  • Knez, D., et al. (2023). Lifitegrast Degradation: Products and Pathways. Molecules, 28(19), 6939. Retrieved from [Link]

  • Eley, W. F., & Salmon, J. R. (1980). High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate. Journal of Chromatography A, 194, 416-420. Retrieved from [Link]

  • Boyd, S., et al. (2020). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. ChemCatChem, 12(15), 3878-3885. Retrieved from [Link]

  • Baertschi, S. W. (2019). Drug Photostability: The Science and Application of Photo-Produced Reactive Oxygen Species. FreeThink Technologies. Retrieved from [Link]

  • Klärtner, F. G., et al. (2001). Decomposition of Model Alkoxyamines in Simple and Polymerizing Systems. I. 2,2,6,6-Tetramethylpiperidinyl-N-oxyl-Based Compound. Journal of Polymer Science Part A: Polymer Chemistry, 39(21), 3604-3621. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2006). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 8(17), 3773-3776. Retrieved from [Link]

  • Sobańska, A. W., & Pawełczyk, E. (2004). Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. Acta Poloniae Pharmaceutica, 61(3), 189-197. Retrieved from [Link]

  • Wang, F., et al. (2019). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 24(15), 2824. Retrieved from [Link]

  • Mondal, A., et al. (2014). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. Journal of Chemical & Engineering Data, 59(3), 819-824. Retrieved from [Link]

  • Welscher, P., et al. (2024). Photostability of Phenoxazine Derivatives. Chemistry – A European Journal. Retrieved from [Link]

  • Li, Z., et al. (2024). Suppressing the penetration of 2D perovskites for enhanced stability of perovskite solar cells. Journal of Materials Chemistry A. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Piperazine Acylation

Welcome to the Technical Support Center for Piperazine Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylating the piperazine scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylating the piperazine scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your reactions effectively.

The piperazine ring is a privileged scaffold in medicinal chemistry, but its symmetrical nature, with two nucleophilic secondary amines, presents a classic chemoselectivity challenge: achieving mono-acylation while avoiding the formation of the di-acylated byproduct.[1][2] This guide provides a structured approach to overcoming this and other common hurdles.

Core Challenge: Controlling Mono- vs. Di-acylation

This section addresses the most frequent and critical issue in piperazine acylation: selectivity.

Q1: What is the primary challenge in piperazine acylation and why does it occur?

The central challenge is controlling the reaction to favor the formation of the mono-acylated product over the di-acylated byproduct.[1] Piperazine is a symmetrical diamine, meaning it has two secondary amine nitrogens with similar nucleophilicity and reactivity.[3] When an acylating agent (like an acyl chloride or anhydride) is introduced, it can react with either nitrogen. Once the first acylation occurs to form the desired mono-substituted product, the remaining secondary amine is still nucleophilic and can react with another molecule of the acylating agent to form the undesired symmetrically N,N′-diacylated piperazine.[3][4] This leads to a mixture of products, complicating purification and reducing the yield of the target compound.

Q2: What are the most effective strategies to achieve selective mono-acylation?

Several robust strategies exist, each with its own advantages and ideal use cases. The choice depends on factors like scale, substrate sensitivity, and available resources. The most common methods involve chemically differentiating the two nitrogen atoms, either temporarily or kinetically.

Strategy 1: Protecting Group Chemistry

This is a classic and highly reliable multi-step approach that offers excellent selectivity.[1][5]

  • The Principle: One nitrogen atom is "masked" with a removable protecting group, rendering it non-nucleophilic. The most common choice is the tert-butyloxycarbonyl (Boc) group.[3][5] With one nitrogen protected, the acylation reaction can only occur at the free secondary amine. A final deprotection step removes the Boc group to yield the desired mono-acylated piperazine.[1]

  • Why it Works: The Boc group is sterically bulky and electronically deactivating, effectively preventing the protected nitrogen from participating in the acylation reaction. It is also stable to the basic or neutral conditions of the acylation step but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][3]

  • When to Use It: This method is ideal for small- to medium-scale synthesis where high purity of the final product is critical and the multi-step sequence is acceptable. It provides the most predictable and clean results.

Strategy 2: In Situ Mono-protonation

This clever one-pot method avoids the need for protection and deprotection steps, making it more atom-economical.

  • The Principle: Piperazine is reacted with one equivalent of a strong acid to form the piperazin-1-ium salt.[1][6]

  • Why it Works: The protonated nitrogen atom becomes a positively charged ammonium species, which is no longer nucleophilic. Acylation is therefore directed exclusively to the remaining free, non-protonated nitrogen. This strategy exploits the significant difference in nucleophilicity between a free amine and its conjugate acid.

  • When to Use It: This is an excellent choice for larger-scale syntheses where minimizing steps and costs is important. It is a more direct and efficient approach than using protecting groups.[7]

Strategy 3: Stoichiometric Control & Reaction Conditions

This is a direct kinetic approach that relies on statistical probability and careful control of reaction parameters.

  • The Principle: A large excess of piperazine is used relative to the acylating agent (e.g., 5-10 equivalents).[8]

  • Why it Works: By flooding the reaction with piperazine, the acylating agent is statistically more likely to encounter an unreacted piperazine molecule than a mono-acylated one. Furthermore, slow, dropwise addition of the acylating agent at low temperature (e.g., 0 °C) keeps its instantaneous concentration low, further minimizing the chance of a second acylation event.[1]

  • When to Use It: This method is useful for simple acylations where piperazine is inexpensive and can be easily removed after the reaction. It is often the quickest method but may require more extensive purification to remove the large excess of starting material.

Strategy 4: Schotten-Baumann Conditions

This method utilizes a two-phase solvent system to control the reaction.

  • The Principle: The reaction is performed in a biphasic system, typically an organic solvent (like dichloromethane) and water.[9][10] The amine and acyl chloride are in the organic phase, while an inorganic base (like NaOH) is dissolved in the aqueous phase.[11]

  • Why it Works: The base in the aqueous phase neutralizes the HCl byproduct generated during the reaction, preventing it from protonating and deactivating the piperazine nucleophile.[10][12] This maintains the reactivity of the amine. The immiscible phases can also help control the concentration and interaction of reactants, potentially favoring mono-acylation.

  • When to Use It: This is a classic and robust method for acylation, particularly when using highly reactive acyl chlorides. It is effective and widely applicable.

Troubleshooting Guide

Q3: I'm seeing significant formation of the di-acylated byproduct. How can I fix this?

This is the most common side reaction. Here are the key parameters to adjust:

  • Check Stoichiometry: If not using a protecting group, ensure you are using a sufficient excess of piperazine (at least 3-5 equivalents).[1] This statistically favors the reaction of the acylating agent with an unreacted piperazine molecule.

  • Slow Down the Addition: Add the acylating agent dropwise and slowly, preferably using a syringe pump.[1] This maintains a low concentration of the acylating agent, reducing the probability of the mono-acylated product reacting a second time.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This reduces the overall reaction rate, giving more control and often increasing selectivity.

  • Consider the Acylating Agent: Acid anhydrides are generally less reactive than acyl chlorides and can sometimes offer better control.[13][14]

Q4: My reaction yield is very low. What are the possible causes and solutions?

Low yield can stem from several issues beyond di-acylation.

  • Incomplete Reaction: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material. If the reaction has stalled, consider extending the reaction time or allowing it to warm to room temperature after the initial addition at low temperature.[1]

  • Acylating Agent Stability: Acyl chlorides and anhydrides can be sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup (e.g., under an inert atmosphere of nitrogen or argon).[13][15] Hydrolysis of the acylating agent will quench it before it can react with the piperazine.

  • Base Inefficiency: An appropriate base is crucial to neutralize the acid byproduct (e.g., HCl from an acyl chloride), which would otherwise protonate and deactivate the piperazine.[12] For organic-soluble reactions, use a non-nucleophilic tertiary amine like triethylamine (NEt₃) or pyridine.[16] Ensure at least one equivalent of the base is used.

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. If the piperazine or acylating agent has poor solubility, the reaction will be slow and inefficient. Acetonitrile and dichloromethane (DCM) are common solvent choices.[1][8]

Q5: The reaction workup and purification are difficult. Any suggestions?

Purification can be challenging, especially when a large excess of piperazine is used.

  • Aqueous Wash to Remove Excess Piperazine: Piperazine and its hydrochloride salt are water-soluble. During the workup, washing the organic layer with dilute acid (e.g., 1M HCl) can help extract the unreacted piperazine into the aqueous phase. You would then need to re-basify the organic layer or wash with a basic solution (e.g., sat. NaHCO₃) before drying and concentrating.

  • Optimize Chromatography: If the polarity difference between your mono-acylated product and the di-acylated byproduct is small, try using a different solvent system for your column chromatography. A shallow gradient can improve separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove both unreacted starting material and the di-acylated byproduct, avoiding chromatography altogether.

Data & Visualization

Comparison of Mono-Acylation Strategies
StrategyTypical YieldSelectivityComplexityKey Considerations
Boc-Protecting Group High (>90% for acylation step)ExcellentHigh (3 steps: protect, acylate, deprotect)[1]Best for high purity; requires more time and reagents.[3]
In Situ Mono-protonation Good to Excellent (70-95%)Good to ExcellentLow (One-pot)[1]Highly efficient and cost-effective for scale-up.[7]
Excess Piperazine Moderate to HighModerate to GoodLowRequires easy removal of excess piperazine; cost of piperazine is a factor.[8]
Schotten-Baumann Good to HighGoodModerateRobust method, especially for acyl chlorides; requires biphasic setup.[10][11]
Experimental Workflows

G cluster_0 Strategy 1: N-Boc Protection cluster_1 Strategy 2: In Situ Mono-protonation p1 1. Mono-Boc Protection (Piperazine + Boc₂O) p2 2. Purification (1-Boc-piperazine) p1->p2 p3 3. Acylation (Acyl-Cl, Base) p2->p3 p4 4. Deprotection (TFA in DCM) p3->p4 p5 Final Mono-Acylated Product p4->p5 m1 1. Form Mono-Salt (Piperazine + 1eq Acid) m2 2. Acylation Reaction (Acyl-Cl) m1->m2 m3 3. Workup & Purification m2->m3 m4 Final Mono-Acylated Product m3->m4

Caption: Workflow comparison of the multi-step protecting group strategy versus the direct mono-protonation strategy.

Reaction Mechanism & Selectivity Pathways

G Pip Piperazine (Symmetrical Diamine) Tetra1 Tetrahedral Intermediate 1 Pip->Tetra1 + R-CO-Cl (k1) Acyl Acylating Agent (R-CO-Cl) Acyl->Tetra1 Tetra2 Tetrahedral Intermediate 2 Acyl->Tetra2 Mono Desired Product (Mono-acylated Piperazine) Mono->Tetra2 + R-CO-Cl (k2) Di Byproduct (Di-acylated Piperazine) Tetra1->Mono - HCl Tetra2->Di - HCl Control Goal: Maximize k1, Minimize k2 - Excess Piperazine - Low [R-CO-Cl] - Low Temperature

Sources

Optimization

Technical Support Center: Troubleshooting Low Cell Permeability of 2-Phenoxy-1-piperazin-1-yl-ethanone

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the cell permeability of 2-Phenoxy-1-piperazin-1-yl-ethanone. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and validated methodology.

Introduction: Understanding the Permeability Challenge

Low cell permeability is a significant hurdle in drug discovery, often leading to poor bioavailability and reduced efficacy of promising therapeutic compounds.[1] 2-Phenoxy-1-piperazin-1-yl-ethanone, a molecule combining a phenoxyacetamide and a piperazine moiety, possesses structural features that can influence its ability to cross cellular membranes. This guide will walk you through a logical, step-by-step process to diagnose and potentially overcome permeability issues with this compound.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses common initial questions and helps to frame the experimental approach to troubleshooting.

Q1: What are the likely physicochemical properties of 2-Phenoxy-1-piperazin-1-yl-ethanone and how do they relate to permeability?

Predicted Physicochemical Properties of 2-Phenoxy-1-piperazin-1-yl-ethanone:

PropertyPredicted ValueAnalysis in Context of Lipinski's Rule of 5 (Ro5)Potential Impact on Permeability
Molecular Weight (MW) ~234.29 g/mol Compliant (< 500 Da)Favorable for passive diffusion.[5]
LogP (Lipophilicity) ~0.8 - 1.5Compliant (< 5)Moderately lipophilic, which is generally good for membrane partitioning.[2]
Hydrogen Bond Donors (HBD) 1 (from the piperazine N-H)Compliant (≤ 5)Low number of donors is favorable for crossing the lipid bilayer.[6]
Hydrogen Bond Acceptors (HBA) 3 (2 oxygens, 1 nitrogen)Compliant (≤ 10)Low number of acceptors reduces polarity, aiding permeability.[6]
pKa (Basicity) pKa1: ~5.3, pKa2: ~9.7The piperazine ring has two basic nitrogens.At physiological pH (~7.4), a significant portion of the molecules will be protonated (charged), which can drastically reduce passive diffusion.[7][8]
Q2: My initial screens show low cellular uptake. What is the first experiment I should run to diagnose the problem?

A2: The first step is to differentiate between poor passive permeability and active cellular efflux. A Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[9][10]

  • What it is: PAMPA is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[11]

  • Why it's useful: It isolates passive diffusion, so if your compound fails in this assay, the issue is with its intrinsic physicochemical properties. If it shows good permeability in PAMPA but not in cell-based assays, you should suspect active efflux.[10]

Start Low Cellular Uptake Observed PAMPA Run PAMPA Assay Start->PAMPA Result Analyze PAMPA Result PAMPA->Result Passive Problem is Poor Passive Permeability Result->Passive Low Permeability Efflux Suspect Active Efflux Result->Efflux High Permeability Optimize Optimize Physicochemical Properties (LogP, pKa, etc.) Passive->Optimize Caco2 Run Bidirectional Caco-2 Assay Efflux->Caco2 cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) Apical_A Apical Chamber (Add Compound) Membrane_A Caco-2 Monolayer Apical_A->Membrane_A Basolateral_A Basolateral Chamber (Sample) Membrane_A->Basolateral_A Analysis Calculate Efflux Ratio ER = Papp(B->A) / Papp(A->B) Basolateral_B Basolateral Chamber (Add Compound) Membrane_B Caco-2 Monolayer Basolateral_B->Membrane_B Apical_B Apical Chamber (Sample) Membrane_B->Apical_B

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Part 3: Advanced Troubleshooting & Optimization Strategies

Q3: My PAMPA results confirm low passive permeability. What are my options?

A3: If passive permeability is the issue, you will need to consider medicinal chemistry strategies to modify the compound's structure.

  • Increase Lipophilicity (LogP): While the predicted LogP is reasonable, slight increases might be beneficial. This can be achieved by adding small, non-polar groups. However, be cautious as very high LogP can lead to poor solubility and other issues. [2]* Reduce Basicity (pKa): This is likely the most critical factor for 2-Phenoxy-1-piperazin-1-yl-ethanone. The goal is to lower the pKa of the piperazine nitrogens to reduce the proportion of the charged species at physiological pH. This can be attempted by adding electron-withdrawing groups near the piperazine ring. [12]* Prodrug Approach: A temporary modification can be made to the molecule to mask the polar N-H group of the piperazine, rendering it more lipophilic for membrane transport. This modifying group is then cleaved enzymatically inside the cell to release the active compound. [13]

Q4: My Caco-2 assay shows a high efflux ratio (>2). What does this mean and how can I address it?

A4: A high efflux ratio indicates that your compound is being actively transported out of the cells, likely by an efflux pump such as P-glycoprotein (P-gp).

  • Confirmation with Inhibitors: To confirm which transporter is responsible, you can repeat the Caco-2 assay in the presence of known inhibitors. For example, Verapamil is a classic P-gp inhibitor. If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms your compound is a substrate for that transporter. [14]* Structural Modification: The most effective long-term solution is to modify the structure of your compound to reduce its affinity for the efflux transporter. This often involves subtle changes to the molecule's shape and hydrogen bonding patterns.

Q5: How does the pH of the experimental buffer affect the permeability of 2-Phenoxy-1-piperazin-1-yl-ethanone?

A5: The pH of the buffer is critical due to the basic nature of the piperazine ring. [15]At a lower pH (e.g., in the stomach, pH 1-3), the piperazine nitrogens will be fully protonated, making the molecule highly polar and unlikely to cross membranes. In the slightly acidic to neutral environment of the small intestine (pH 6-7.5), an equilibrium will exist between the charged and uncharged forms. The uncharged form is more lipid-soluble and will be the primary species to undergo passive diffusion. [8]Studies have shown that for some piperazine derivatives, a slightly alkaline pH (8.7-9.6) can enhance permeability in vitro, though this may not be physiologically relevant for oral absorption. [16][17]When designing your experiments, it is crucial to use buffers that reflect the physiological environment you are trying to model.

References

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Springer. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • Caco2 assay protocol. (n.d.).
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Benchchem. (2025). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.
  • Zenovel. (2025, August 11). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • GARDP Revive. (n.d.). Lipinski's Rule of 5.
  • Bio-protocol. (n.d.). Lipinski's rule-of-five.
  • ACS Publications. (2016, January 5). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Molecular Pharmaceutics.
  • PubMed. (2016, February 1).
  • pmf.ni.ac.rs. (2020, October 29). Lipinski's rule of five, famous extensions and famous exceptions.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Frontiers. (2020, November 2). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • ResearchGate. (2025, August 7).
  • Cheméo. (n.d.). Chemical Properties of Phenoxyacetamide (CAS 621-88-5).
  • MilliporeSigma. (n.d.).
  • PMC. (2025, February 21).
  • ResearchGate. (n.d.). Influence of pH of Piperazine strip ionization and fraction of... | Download Scientific Diagram.
  • PLOS. (2015, February 3). A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane.
  • PubChem. (n.d.). 2-Phenoxyacetamide | C8H9NO2 | CID 69314.
  • Journal of Applied Pharmaceutical Science. (2012, June 14). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review.
  • PMC. (n.d.). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges.
  • PMC. (n.d.).
  • PubMed. (2013, November 15). Novel N-4-piperazinyl-ciprofloxacin-chalcone hybrids: synthesis, physicochemical properties, anticancer and topoisomerase I and II inhibitory activity.
  • Journal of Applied Pharmaceutical Science. (2012, June 14). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review.
  • EPA. (n.d.). Phenoxyacetic acid Properties.
  • Benchchem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • ResearchGate. (2025, August 10). Physicochemical Property Study of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine | Request PDF.
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
  • Benchchem. (2025). In-depth Technical Guide: 2-Phenyl-1- (piperazin-1-yl)ethanone (CAS: 88372.
  • SciELO. (n.d.).
  • MDPI. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
  • University of Regina. (n.d.).
  • NextSDS. (n.d.). 2-(4-CHLORO-PHENOXY)-1-PIPERAZIN-1-YL-ETHANONE.
  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • Sigma-Aldrich. (n.d.). 2-Morpholino-1-(piperazin-1-yl)ethanone | 436852-06-1.

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Piperazine-Based Compounds

Welcome to the Piperazine Bioavailability Tech Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks in piperazine formulation and pharmacokinetics. Piperazine ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperazine Bioavailability Tech Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks in piperazine formulation and pharmacokinetics. Piperazine rings are privileged scaffolds in medicinal chemistry, but their physicochemical properties—specifically pH-dependent solubility, susceptibility to P-glycoprotein (P-gp) efflux, and rapid cytochrome P450 (CYP450) metabolism—often lead to suboptimal oral bioavailability.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these challenges.

Module 1: Solubility & Dissolution Troubleshooting

FAQ 1.1: Why does my piperazine derivative exhibit poor aqueous solubility despite having ionizable nitrogen atoms? Causality & Insight: Piperazine contains two secondary or tertiary amines with distinct pKa​ values (typically ~5.5 and ~9.8). While ionizable, highly substituted or rigid piperazine derivatives often possess high crystal lattice energies and high lipophilicity (LogP > 3), which outcompetes the solvation energy in water. Furthermore, at intestinal pH (6.8), the basic nitrogens may be largely unionized, leading to rapid precipitation in the gastrointestinal tract.

FAQ 1.2: Should I use Salt Formation, Co-crystallization, or Amorphous Solid Dispersions (ASDs)? Causality & Insight:

  • Salt Formation / Co-crystallization: Ideal if your active pharmaceutical ingredient (API) has a high melting point and you want to maintain a crystalline state for long-term thermodynamic stability. Piperazine itself is an excellent co-crystal former (CCF) due to its strong hydrogen-bonding capability and high water solubility (1,000 mg/mL)[1]. For instance, forming a daidzein-piperazine salt increases maximum apparent solubility ( Smax​ ) by 1000-fold in water[1].

  • ASDs: Best for BCS Class II weak bases (like posaconazole, a piperazine-containing antifungal) where disrupting the crystal lattice is mandatory. ASDs trap the drug in a high-energy amorphous state using polymers (e.g., HPMCAS), preventing recrystallization during dissolution[2].

G API Piperazine API (Poor Solubility) Assess Assess Melting Point (Tm) & LogP API->Assess HighTm High Tm (>150°C) Low-Mod LogP Assess->HighTm LowTm Low Tm / High LogP (BCS Class II) Assess->LowTm Cocrystal Co-crystallization / Salt (e.g., Piperazine CCF) HighTm->Cocrystal Lattice Disruption via H-Bonds ASD Amorphous Solid Dispersion (HME/Spray Dry) LowTm->ASD Polymer Stabilization

Caption: Decision tree for selecting piperazine solubility enhancement strategies.

Protocol 1: Preparation & Validation of Piperazine Co-crystals via Solvent-Assisted Grinding

Self-Validating System: This protocol uses stoichiometric grinding followed by Powder X-Ray Diffraction (PXRD) to ensure a new crystalline phase is formed, rather than a simple physical mixture.

  • Milling: Weigh the piperazine API and the co-crystal former (e.g., genistein or daidzein) in a 1:1 or 1:2 molar ratio[1][3].

  • Solvent Addition: Add 2-3 drops of a bridging solvent (e.g., methanol or ethanol) per 100 mg of powder. Causality: The solvent facilitates molecular mobility and hydrogen bond formation without fully dissolving the bulk powder[4].

  • Grinding: Grind in an agate mortar or a ball mill at 20 Hz for 30 minutes.

  • Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Validation (Critical): Analyze the powder via PXRD. The emergence of unique diffraction peaks (e.g., distinct from the parent API at 2θ = 7.38° or 12.00°[3]) confirms successful co-crystal/salt formation. Perform Differential Scanning Calorimetry (DSC) to confirm a single, sharp endothermic melting peak.

Module 2: Intestinal Permeability & Efflux Transporters

FAQ 2.1: My piperazine compound has good solubility but poor in vivo exposure. Could P-glycoprotein (P-gp) be the culprit? Causality & Insight: Yes. The basic nitrogen atoms in piperazine rings are classic pharmacophores for P-gp (MDR1) recognition. At physiological pH, the protonated amine interacts with the acidic residues in the P-gp binding pocket, triggering ATP-dependent efflux back into the intestinal lumen[5].

FAQ 2.2: How can I formulate around P-gp efflux? Causality & Insight: You can co-administer a P-gp inhibitor, or utilize specific piperazine derivatives that act as auto-inhibitors. Certain piperazine derivatives have been shown to inhibit P-gp, increasing the uptake of co-administered substrates (like paclitaxel) by up to 3.8-fold and improving overall bioavailability by 2.1-fold[5].

G Lumen Intestinal Lumen (Drug Dose) Membrane Apical Membrane (Enterocyte) Lumen->Membrane Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Transporter Membrane->Pgp Substrate Binding Blood Systemic Circulation (Bioavailability) Membrane->Blood Successful Permeation Pgp->Lumen ATP-Driven Efflux Inhibitor Piperazine-based P-gp Inhibitor Inhibitor->Pgp Blocks Binding Site

Caption: Mechanism of P-gp mediated efflux of piperazine compounds and inhibitor restoration.

Protocol 2: Caco-2 Permeability & P-gp Efflux Ratio Assay

Self-Validating System: Incorporates Lucifer Yellow to validate monolayer integrity and a known P-gp inhibitor (Verapamil) as a positive control to confirm efflux causality.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Integrity Check: Add Lucifer Yellow (100 µM) to the apical chamber. Basolateral fluorescence recovery must be <1% per hour to ensure tight junctions are intact.

  • Dosing: Apply the piperazine compound (10 µM) to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.

  • Sampling: Collect samples at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Inhibition Control: Repeat the B→A transport in the presence of 50 µM Verapamil.

  • Data Analysis: Calculate Apparent Permeability ( Papp​ ). An Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ ) > 2.0, which drops to < 1.5 with Verapamil, definitively confirms a P-gp liability.

Module 3: Metabolic Stability & First-Pass Effect

FAQ 3.1: My compound survives the gut but disappears in the liver. Which enzymes target piperazines? Causality & Insight: Piperazine derivatives are heavily metabolized by hepatic Cytochrome P450 enzymes, predominantly CYP2D6 and CYP3A4[6][7]. The primary metabolic pathways include aromatic hydroxylation of the attached rings and N-dealkylation/O-demethylation. For example, the designer drug MeOPP is rapidly O-demethylated by CYP2D6 (accounting for ~70-81% of intrinsic clearance)[7][8].

FAQ 3.2: How do I troubleshoot rapid CYP-mediated clearance? Causality & Insight: Structural optimization is required. Introducing steric hindrance (e.g., alpha-methylation near the piperazine nitrogen) or blocking metabolically labile aromatic sites with electron-withdrawing halogens (like fluorine) can drastically reduce CYP2D6 affinity, thereby increasing the half-life and bioavailability.

G Drug Arylpiperazine (e.g., TFMPP, MeOPP) Liver Hepatic CYP450 (CYP2D6 / CYP3A4) Drug->Liver Metabolite Hydroxylated / Demethylated Metabolite Liver->Metabolite Phase I Metabolism Stable Metabolically Stable (High Bioavailability) Liver->Stable Blocked Metabolism Excretion Rapid Renal Excretion (Low Bioavailability) Metabolite->Excretion Fluorination Fluorination / Steric Shielding Fluorination->Drug Structural Optimization

Caption: Hepatic CYP450 Phase I metabolism of piperazines and structural optimization strategies.

Module 4: Quantitative Performance Metrics

To benchmark your formulation or structural modifications, refer to the following table summarizing pharmacokinetic and solubility improvements achieved through various piperazine engineering strategies.

Table 1: Quantitative Improvements in Piperazine Bioavailability & Solubility

Strategy / CompoundModification / FormulationKey Performance MetricFold-ImprovementReference
Daidzein-Piperazine Co-crystallization (Salt)Aqueous Solubility ( Smax​ )1000-fold increase [1]
Daidzein-Piperazine Co-crystallization (Salt) Cmax​ (Beagle Dogs)4.3-fold increase [1]
Azilsartan-Piperazine Monohydrate Salt ( Az−Pz⋅H2​O )Aqueous Solubility322-fold increase [4]
Paclitaxel + Piperazine P-gp Inhibition (Compound 4)Oral Bioavailability (AUC)2.1-fold increase [5]
Paclitaxel + Piperazine P-gp Inhibition (Compound 4)Cellular Uptake (DNM)3.8-fold increase [5]

References

  • Magriotis, P. A., et al. (2022). Biosynthesis of Piperazine-Derived Diazabicyclic Alkaloids Involves a Nonribosomal Peptide Synthetase and Subsequent Tailoring by a Multifunctional Cytochrome P450 Enzyme. Organic Letters - ACS Publications.[Link]

  • Zhang, L., et al. (2023). Optimized solubility and bioavailability of genistein based on cocrystal engineering. Chinese Journal of Chemical Engineering.[Link]

  • Wang, X., et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology / PMC.[Link]

  • Ning, L., et al. (2021). Azilsartan piperazine salt solvate and monohydrate: preparation, crystal structure, enhanced solubility and oral bioavailability. New Journal of Chemistry (RSC Publishing).[Link]

  • Kim, J., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI Pharmaceutics.[Link]

  • Maurer, H. H., et al. (2003). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) In vivo studies. Ovid / Elsevier.[Link]

  • Maurer, H. H., et al. (2008). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes. Taylor & Francis.[Link]

  • Zhang, Y., et al. (2021). Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying. PMC.[Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Phenoxy-1-piperazin-1-yl-ethanone Derivatives: Scaffold Optimization for CNS Therapeutics

Executive Summary Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, extensively utilized in the development of central nervous system (CNS) therapeutics targeting aminergic G protein-coupled recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, extensively utilized in the development of central nervous system (CNS) therapeutics targeting aminergic G protein-coupled receptors (GPCRs)[1]. Among these, 2-Phenoxy-1-piperazin-1-yl-ethanone (N-(phenoxyacetyl)piperazine) derivatives have emerged as highly tunable building blocks. This guide provides an objective, data-driven comparison of the phenoxyacetyl linker against traditional phenoxyalkyl and phenoxyethoxyethyl alternatives, detailing the physicochemical rationales, comparative pharmacological profiles, and self-validating experimental workflows required for their evaluation.

Structural Architecture & Physicochemical Rationale

The pharmacological behavior of arylpiperazines is heavily dictated by the nature of the linker connecting the terminal aryl group to the central piperazine ring. The transition from a standard alkyl chain to a phenoxyacetyl linker introduces profound physicochemical shifts:

  • Basicity and pKa Modulation: Traditional phenoxyalkyl linkers leave both piperazine nitrogen atoms (N1 and N4) highly basic, often resulting in double protonation at physiological pH. In contrast, the incorporation of the carbonyl group in the 2-phenoxy-1-piperazin-1-yl-ethanone scaffold forms an amide bond at N1. This drastically reduces the basicity of N1 through resonance delocalization, leaving only N4 protonated[2].

  • Receptor Orientation: The mono-protonated state of the phenoxyacetyl derivatives alters the electrostatic interaction with the conserved Asp3.32 residue in the orthosteric binding pocket of 5-HT1A and D2 receptors, shifting the binding pose and often enhancing selectivity over off-target GPCRs[3].

  • Blood-Brain Barrier (BBB) Permeation: The reduction in overall charge (mono-cationic vs. di-cationic) significantly enhances lipophilicity and optimal BBB permeation, a critical prerequisite for neuroactive compounds[2].

GPCR_Pathway Ligand Phenoxyacetyl Piperazine Receptor 5-HT1A / D2 Receptor Ligand->Receptor Binds Asp3.32 G_Protein Gi/o Protein Complex Receptor->G_Protein Conformational Change AC Adenylate Cyclase G_Protein->AC Alpha Subunit Inhibits GIRK GIRK Channel Activation G_Protein->GIRK Beta-Gamma Subunit cAMP Decreased cAMP AC->cAMP Reduced Synthesis

Fig 1: GPCR modulation by N-(phenoxyacetyl)piperazine derivatives via Gi/o signaling.

Comparative Pharmacological Profiling

Recent systematic evaluations have compared the binding affinities and in vivo efficacies of various arylpiperazine linkers[2]. The table below summarizes the quantitative performance of the phenoxyacetyl scaffold against its primary structural alternatives.

Table 1: Pharmacological Profile Comparison of Arylpiperazine Linkers
Linker ArchitectureRepresentative Derivative5-HT1A Ki (nM)D2 Ki (nM)BBB PermeationPrimary In Vivo Profile
Phenoxyacetyl N-(phenoxyacetyl)-4-(2-methoxyphenyl)piperazineModerate (~150)Low (>500)OptimalAnalgesic / Mild Anxiolytic
Phenoxyethoxyethyl Compound 9 (Pańczyk et al.)Very High (5.0)Moderate (189)HighAnxiolytic / Anticonvulsant
Phenoxyalkyl N-(3-phenoxypropyl)-4-(2-methoxyphenyl)piperazineHigh (<15)Moderate (~250)ModerateAntidepressant-like

Data Analysis: While extended flexible linkers like phenoxyethoxyethyl (e.g., Compound 9) achieve exceptional low-nanomolar affinity for 5-HT1A (Ki = 5 nM) and exhibit strong anticonvulsant activity[2], the phenoxyacetyl linker provides superior metabolic stability and a distinct pharmacological profile leaning toward analgesia. The rigidification provided by the amide carbonyl prevents the "induced fit" collapse often seen with highly flexible alkyl chains, thereby reducing D2 off-target affinity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must rely on self-validating protocols that establish causality and rule out false positives.

Protocol 1: Synthesis of 2-Phenoxy-1-(piperazin-1-yl)ethanone Derivatives

Objective: Generate high-purity amide-linked arylpiperazines while avoiding racemization or esterification side-reactions.

  • Carboxyl Activation: Dissolve the specific phenoxyacetic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) at 0°C.

    • Causality: EDCI/HOBt is chosen over acyl chlorides to efficiently activate the carboxylic acid to a reactive ester under mild conditions, preventing the cleavage of sensitive ether linkages on the phenoxy ring.

  • Nucleophilic Amide Coupling: Add the substituted 1-arylpiperazine (1.0 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Allow to warm to room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize any HCl salts of the piperazine, ensuring the secondary amine remains highly nucleophilic for the attack.

  • Self-Validation Checkpoint (FTIR & HRMS): Before proceeding to biological assays, validate the amide bond formation. The product must show a strong C=O stretching frequency at ~1650 cm⁻¹ (amide I band) and lack the broad O-H stretch of the starting acid. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the [M+H]⁺ adduct.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt.

    • Causality: Conversion to the HCl salt creates a network of charge-assisted N—H⁺...Cl⁻ hydrogen bonds[2], dramatically enhancing aqueous solubility required for in vitro binding assays.

Synthesis_Workflow A Phenoxyacetic Acid B Activation (EDCI, HOBt, DCM) A->B Carboxyl Activation D Amide Coupling (DIPEA, 0°C to RT) B->D Reactive Ester C 1-Arylpiperazine (Nucleophile) C->D Nucleophilic Attack E 2-Phenoxy-1-piperazin-1-yl -ethanone Derivative D->E Workup & Purification F HCl Salt Formation (Dry HCl in Ether) E->F Enhances Solubility

Fig 2: Synthesis workflow for 2-Phenoxy-1-piperazin-1-yl-ethanone derivatives.

Protocol 2: Radioligand Displacement Assay (GPCR Binding)

Objective: Quantify the binding affinity (Ki) of the synthesized derivatives at 5-HT1A and D2 receptors.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human 5-HT1A or D2 receptors. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with the radioligand ([³H]-8-OH-DPAT for 5-HT1A;[³H]-spiperone for D2) and varying concentrations of the test derivative (10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 37°C.

  • Self-Validation Checkpoint (Reference Standards): Run parallel assays using WAY-100635 (for 5-HT1A) and Haloperidol (for D2) as reference standards.

    • Causality: Radioligand assays are highly sensitive to protein degradation. If the calculated Ki for WAY-100635 deviates by more than 0.5 log units from established literature values (~1.5 nM), the membrane batch is deemed compromised and the assay is invalidated. This ensures the test compound data is absolutely trustworthy.

  • Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash thrice with ice-cold buffer to remove unbound radioligand. Measure bound radioactivity via liquid scintillation counting and calculate the Ki using the Cheng-Prusoff equation.

References

  • Pańczyk, K., et al. "Synthesis of N‐(phenoxyalkyl)‐, N‐{2‐[2‐(phenoxy)ethoxy]ethyl}‐ or N‐(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System." ChemistrySelect, 2019, 4(32), 9381-9391. URL: [Link]

  • "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." Molecules, 2023. URL: [Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) Studies of 2-Phenoxy-1-piperazin-1-yl-ethanone Analogs

Executive Summary Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, extensively utilized in the development of central nervous system (CNS) therapeutics due to their modular architecture and high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, extensively utilized in the development of central nervous system (CNS) therapeutics due to their modular architecture and high affinity for aminergic G protein-coupled receptors (GPCRs)[1]. Within this diverse class, 2-Phenoxy-1-piperazin-1-yl-ethanone (N-(phenoxyacetyl)piperazine) analogs have emerged as highly tunable ligands.

This guide objectively compares the structural and functional performance of phenoxyacetyl piperazine analogs against traditional phenoxyalkyl variants. By analyzing their receptor binding profiles, structural constraints, and downstream functional antagonism, drug development professionals can better leverage this scaffold for indications ranging from neurological disorders to novel GPR55 modulation[2][3].

Mechanistic Rationale & Scaffold Architecture

The pharmacological versatility of arylpiperazines stems from their ability to mimic endogenous monoamine neurotransmitters. The 2-Phenoxy-1-piperazin-1-yl-ethanone scaffold consists of three critical domains, each dictating specific SAR outcomes:

  • The Piperazine Core (The Anchor): The protonatable nitrogen atom (N1) of the piperazine ring is the primary pharmacophore. At physiological pH, it forms a charge-reinforced hydrogen bond with the highly conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of aminergic GPCRs[1][2].

  • The Phenoxyacetyl Linker (The Conformational Restrictor): Traditional analogs utilize flexible alkyl chains (e.g., phenoxybutyl). In contrast, the integration of an acetyl group introduces a carbonyl moiety. This modification restricts rotational degrees of freedom and acts as a hydrogen bond acceptor. The increased steric bulk and rigidity are critical for driving receptor subtype selectivity[3].

  • The Aryl Substituent (The Modulator): The terminal phenyl ring engages in CH-π stacking interactions with aromatic residues (e.g., Phe6.51 and Phe6.52) within the receptor's hydrophobic binding pocket, fine-tuning both affinity and intrinsic efficacy[1][2].

SAR_Workflow A Scaffold Design (Phenoxyacetyl Piperazine) B Chemical Synthesis & Purification A->B Structural variations C In Vitro Radioligand Binding Assays B->C >95% Purity D Functional GPCR Profiling C->D Ki Determination

Fig 1. Sequential SAR workflow from scaffold design to functional GPCR profiling.

Comparative SAR Profiling: Phenoxyacetyl vs. Phenoxyalkyl Linkers

The choice of linker profoundly impacts the biological activity of the piperazine scaffold. While flexible phenoxyalkyl derivatives often exhibit broad-spectrum binding across serotonin (5-HT) and adrenergic receptors, the rigidified phenoxyacetyl analogs demonstrate distinct selectivity profiles. Furthermore, the larger effective volume of the phenoxyacetyl substituent has been shown to abolish off-target binding at cannabinoid receptors (CB1R/CB2R) while maintaining activity at orphan receptors like GPR55[3].

Table 1: Representative SAR Comparison of Piperazine Linker Variants
Compound ClassLinker Architectureα1-Adrenergic Affinity (Ki)CB1/CB2 Receptor AffinityFunctional ProfilePrimary Application
Phenoxyalkyl Piperazines Flexible (-(CH2)n-)High (< 30 nM)[2]Moderate to LowBroad-spectrum AntagonistAntihypertensive / CNS
Phenoxyacetyl Piperazines Rigid (-CH2-CO-)Moderate to HighNegligible (Steric Clash)[3]Selective Antagonist / Partial AgonistTargeted CNS / GPR55 Probes
Prazosin (Reference) Quinazoline-basedVery High (< 1 nM)NonePure α1 AntagonistClinical Antihypertensive

Note: Data represents generalized SAR trends derived from comparative in vitro binding assays[2][3].

Experimental Methodologies: A Self-Validating Protocol System

To accurately quantify the structure-activity relationships of these analogs, researchers must employ rigorous, self-validating biochemical assays. Below are the standardized protocols for evaluating phenoxyacetyl piperazine derivatives.

Protocol A: Radioligand Competitive Binding Assay (Receptor Affinity)

Objective: To determine the equilibrium inhibition constant (Ki) of synthesized analogs at human aminergic GPCRs.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., hα1A-adrenoceptor).

    • Causality: Recombinant HEK293 cells are utilized because they lack endogenous background receptors, ensuring that all measured radioligand displacement is strictly attributable to the transfected human isoform.

  • Assay Buffer Formulation: Suspend membranes in 50 mM Tris-HCl (pH 7.4) supplemented with 0.1% Bovine Serum Albumin (BSA) and protease inhibitors.

    • Causality: The lipophilic nature of arylpiperazines makes them prone to non-specific binding to plastic assay plates. BSA acts as a carrier protein to prevent this, ensuring accurate concentration-response curves.

  • Radioligand Incubation: Incubate 20 µg of membrane protein with [3H]-Prazosin at a concentration equal to its previously determined Kd (~0.2 nM), alongside varying concentrations of the test analog (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validation Step (NSB Definition): In every assay plate, include a control well containing 10 µM unlabeled Prazosin to define Non-Specific Binding (NSB).

    • Validation Criteria: If the specific binding window (Total Binding minus NSB) falls below 70% of the total signal, the assay is automatically invalidated to prevent the calculation of false-positive affinities.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce ligand adherence). Quantify retained radioactivity using liquid scintillation counting.

Protocol B: Intracellular Calcium Mobilization Assay (Functional Profiling)

Objective: To distinguish whether the binding analogs act as agonists or antagonists at Gq-coupled receptors.

  • Dye Loading: Incubate receptor-expressing cells with 2 µM Fluo-4 AM dye for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is selected over older dyes (like Fura-2) because its fluorescence emission increases >100-fold upon binding to free intracellular Ca2+, providing a superior signal-to-noise ratio for detecting Gq-mediated Phospholipase C (PLC) activation.

  • Inhibitor Addition: Supplement the assay buffer with 2.5 mM Probenecid.

    • Causality: Probenecid inhibits organic anion transporters on the cell membrane, preventing the premature extrusion of the de-esterified Fluo-4 dye and ensuring a stable baseline fluorescence.

  • Compound Addition & Kinetic Read: Inject the test analog, followed 15 minutes later by an EC80 concentration of a reference agonist (e.g., Phenylephrine). Monitor fluorescence continuously using a FLIPR (Fluorometric Imaging Plate Reader).

  • Self-Validation Step (Emax Control):

    • Validation Criteria: A maximum response (Emax) well utilizing a saturating concentration of the reference agonist must be included. If the Emax fails to reach a pre-defined relative fluorescence unit (RFU) threshold, the plate is discarded due to compromised cell health or insufficient dye loading.

Pathway Modulation & Downstream Effects

The primary mechanism of action for many 2-Phenoxy-1-piperazin-1-yl-ethanone analogs in the CNS and cardiovascular systems is the competitive antagonism of aminergic GPCRs[2]. By occupying the orthosteric binding site, the rigid phenoxyacetyl scaffold prevents endogenous agonists from inducing the conformational shift required for G-protein coupling.

In the context of α1-adrenergic receptors, this antagonism directly blocks the activation of the Gq protein complex. Consequently, Phospholipase C (PLC) remains inactive, preventing the cleavage of PIP2 into IP3 and DAG, which ultimately halts the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.

GPCR_Signaling Ligand Phenoxyacetyl Piperazine Analog Receptor α1-Adrenergic Receptor Ligand->Receptor Antagonism Gq Gq Protein Complex Receptor->Gq Blocked PLC Phospholipase C Gq->PLC Inhibition

Fig 2. Mechanism of α1-adrenergic receptor antagonism by piperazine analogs.

References

1.[2] Title: Synthesis of N‐(phenoxyalkyl)‐, N‐{2‐[2‐(phenoxy)ethoxy]ethyl}‐ or N‐(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System Source: ResearchGate / ChemistrySelect URL:

2.[1] Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: PMC / NIH.gov URL:

3.[3] Title: Identification of Novel GPR55 Modulators Using Cell-Impedance-Based Label-Free Technology Source: ACS Publications URL:

Sources

Comparative

A Head-to-Head Comparison of Synthesis Routes for 2-Phenoxy-1-piperazin-1-yl-ethanone: A Guide for Researchers

Introduction 2-Phenoxy-1-piperazin-1-yl-ethanone is a versatile chemical intermediate, finding application in the synthesis of various pharmaceutical compounds due to the presence of the bioactive phenoxy and piperazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Phenoxy-1-piperazin-1-yl-ethanone is a versatile chemical intermediate, finding application in the synthesis of various pharmaceutical compounds due to the presence of the bioactive phenoxy and piperazine moieties. The efficient and scalable synthesis of this molecule is of critical importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth, head-to-head comparison of the most common and practical synthetic routes to 2-Phenoxy-1-piperazin-1-yl-ethanone, offering detailed experimental protocols and a critical evaluation of each method's strengths and weaknesses.

Core Synthetic Strategies: An Overview

The synthesis of 2-Phenoxy-1-piperazin-1-yl-ethanone can be broadly categorized into two primary strategies: a sequential two-step approach involving the initial synthesis of a key intermediate followed by a coupling reaction, and a more direct one-pot N-acylation. This guide will dissect these two routes, providing the necessary experimental details for their successful implementation and a comparative analysis to inform your choice of synthetic strategy.

Route 1: The Two-Step Approach - Williamson Ether Synthesis Followed by Amidation

This classic and reliable route is a staple in many organic synthesis laboratories. It involves two distinct and well-characterized reactions: the formation of phenoxyacetic acid via Williamson ether synthesis, followed by its amidation with piperazine.

Step 1: Williamson Ether Synthesis of Phenoxyacetic Acid

The Williamson ether synthesis is a robust method for forming an ether linkage. In this step, the sodium salt of phenol (sodium phenoxide) acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form phenoxyacetic acid.[1][2][3][4]

Causality of Experimental Choices:

  • Base: Sodium hydroxide (NaOH) is used to deprotonate the weakly acidic phenol, forming the much more nucleophilic phenoxide ion. This is a crucial step to initiate the nucleophilic attack on chloroacetic acid.[1][4]

  • Solvent: Water is a common solvent for this reaction, especially when using the sodium salt of chloroacetic acid.

  • Acidification: A strong acid, such as hydrochloric acid (HCl), is required in the workup to protonate the carboxylate salt of phenoxyacetic acid, causing it to precipitate out of the aqueous solution.[1]

Experimental Protocol:

  • In a round-bottom flask, dissolve 10.0 g of phenol in 50 mL of 30% aqueous sodium hydroxide.

  • To this solution, add 10.0 g of chloroacetic acid.

  • Heat the mixture in a water bath at 90-100°C for 1 hour.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to litmus paper.

  • The phenoxyacetic acid will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Expected Yield: Approximately 65%.[1]

Step 2: Amidation of Phenoxyacetic Acid with Piperazine

The second step involves the formation of an amide bond between the carboxylic acid group of phenoxyacetic acid and one of the secondary amine groups of piperazine. Direct amidation of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically "activated" to a more reactive form. A common and effective method is the conversion of the carboxylic acid to an acyl chloride.

Causality of Experimental Choices:

  • Activating Agent: Thionyl chloride (SOCl₂) is a widely used reagent to convert carboxylic acids to their corresponding acyl chlorides.[5][6] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[6]

  • Base: An excess of piperazine or an external base (like triethylamine) is used to neutralize the HCl generated during the acylation of piperazine.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or toluene is typically used to prevent reaction with the solvent.

Experimental Protocol:

  • Suspend 15.2 g of phenoxyacetic acid in 100 mL of dry toluene.

  • Slowly add 11.9 g of thionyl chloride and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-phenoxyacetyl chloride.

  • In a separate flask, dissolve 17.2 g of piperazine in 150 mL of dichloromethane.

  • Cool the piperazine solution in an ice bath and slowly add the crude 2-phenoxyacetyl chloride dissolved in 50 mL of dichloromethane.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Visualizing the Workflow: Route 1

Route1 phenol Phenol williamson Williamson Ether Synthesis phenol->williamson chloroacetic_acid Chloroacetic Acid chloroacetic_acid->williamson naoh NaOH naoh->williamson hcl_acid HCl (acidification) phenoxyacetic_acid Phenoxyacetic Acid williamson->phenoxyacetic_acid Yield: ~65% socl2 SOCl₂ phenoxyacetic_acid->socl2 Activation amidation Amidation socl2->amidation piperazine Piperazine piperazine->amidation final_product 2-Phenoxy-1-piperazin-1-yl-ethanone amidation->final_product

Caption: Workflow for the Two-Step Synthesis (Route 1).

Route 2: The One-Pot N-Acylation Approach

This route offers a more streamlined approach by directly reacting a pre-formed or in-situ generated phenoxyacetyl halide with piperazine. This method is often favored for its efficiency and reduced number of workup steps.

Causality of Experimental Choices:

  • Starting Material: 2-Phenoxyacetyl chloride is the key reagent. It can be purchased directly or prepared from phenoxyacetic acid as described in Route 1.

  • Piperazine Stoichiometry: Using an excess of piperazine is a common strategy to favor the formation of the mono-acylated product and to act as a base to neutralize the HCl byproduct.[7] Alternatively, a stoichiometric amount of piperazine can be used with an external base like triethylamine.

  • Solvent and Temperature: The reaction is typically carried out in an inert aprotic solvent at a controlled temperature to manage the exothermic reaction.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 25.8 g of piperazine in 200 mL of dichloromethane.

  • Cool the solution to 0-5°C in an ice bath.

  • Dissolve 17.1 g of 2-phenoxyacetyl chloride in 100 mL of dichloromethane and add it dropwise to the piperazine solution over 1 hour, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Wash the reaction mixture with water (2 x 100 mL) to remove piperazine hydrochloride and excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizing the Workflow: Route 2

Route2 phenoxyacetyl_chloride 2-Phenoxyacetyl Chloride nacylation N-Acylation phenoxyacetyl_chloride->nacylation piperazine Piperazine (excess) piperazine->nacylation final_product 2-Phenoxy-1-piperazin-1-yl-ethanone nacylation->final_product

Caption: Workflow for the One-Pot N-Acylation (Route 2).

Head-to-Head Comparison

FeatureRoute 1: Two-Step ApproachRoute 2: One-Pot N-Acylation
Number of Steps 21 (if starting from 2-phenoxyacetyl chloride)
Starting Materials Phenol, Chloroacetic Acid, Piperazine2-Phenoxyacetyl Chloride, Piperazine
Overall Yield Moderate (product of two steps)Potentially higher (fewer steps)
Reaction Time Longer (two separate reactions and workups)Shorter (one reaction and workup)
Process Simplicity More complex, involves an intermediate isolationSimpler, more streamlined
Cost-Effectiveness Potentially more cost-effective if starting from basic raw materials.Can be more expensive if 2-phenoxyacetyl chloride is purchased.
Scalability Both steps are generally scalable.Highly scalable and often preferred in industrial settings.
Control over Purity Intermediate can be purified, potentially leading to a cleaner final product.Relies on a clean reaction to avoid difficult purifications.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of 2-Phenoxy-1-piperazin-1-yl-ethanone.

Route 1 is an excellent choice for laboratory-scale synthesis, especially when starting from readily available and inexpensive precursors like phenol. The ability to isolate and purify the phenoxyacetic acid intermediate can be advantageous for ensuring the high purity of the final product.

Route 2 is generally the more efficient and preferred method for larger-scale synthesis, provided that 2-phenoxyacetyl chloride is available or can be prepared in-house efficiently. Its one-pot nature reduces reaction time, solvent usage, and waste generation, making it a more "green" and industrially favorable process.

The ultimate choice of synthesis route will depend on the specific needs of the researcher, including the desired scale of the reaction, the availability and cost of starting materials, and the required purity of the final compound. For rapid synthesis and process efficiency, the one-pot N-acylation (Route 2) is highly recommended. For situations where starting from basic materials is necessary and high purity is paramount, the two-step approach (Route 1) provides a reliable and well-controlled pathway.

References

  • Scribd. (n.d.). Williamson Synthesis of Phenoxyacetic Acid. Scribd. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]

  • Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • RSC Publishing. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. Retrieved from [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Retrieved from [Link]

  • Molecules. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. RSC Advances. Retrieved from [Link]

  • Scribd. (2011). Amide Synthesis with Coupling Reagents. Scribd. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PubMed Central. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenoxy-1-piperazin-1-yl-ethanone

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The effective management of chemical waste is not merely a regulatory obligation...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The effective management of chemical waste is not merely a regulatory obligation but a core component of responsible scientific practice. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Phenoxy-1-piperazin-1-yl-ethanone, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Note: This guidance is based on the chemical family's general properties and established principles for hazardous waste management. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 2-Phenoxy-1-piperazin-1-yl-ethanone before handling or disposal.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is essential. While a specific SDS for 2-Phenoxy-1-piperazin-1-yl-ethanone was not available at the time of this writing, an analysis of related phenoxy and piperazine compounds suggests a need for caution.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Similar chemical structures can cause irritation or serious eye damage upon contact.[1][2][3]

  • Acute Toxicity: Ingestion or inhalation may be harmful.[3]

  • Allergic Reaction: Some individuals may develop skin sensitization.[1]

The first and most critical step is to consult the manufacturer-specific Safety Data Sheet (SDS) . The SDS provides indispensable information regarding hazards, handling, and emergency measures.[4] According to the Occupational Safety and Health Administration (OSHA), all personnel working with chemicals must be trained to understand the information provided on chemical labels and in the SDS.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the potential hazards, the following PPE is mandatory when handling 2-Phenoxy-1-piperazin-1-yl-ethanone for disposal.

  • Hand Protection: Wear nitrile rubber gloves. Inspect gloves for any tears or defects before use and wash hands thoroughly after removal.[1][5][6]

  • Eye Protection: Use chemical safety goggles that can be tightly sealed.[1] If there is a splash risk, a full-face shield should be worn in addition to goggles.[6]

  • Skin and Body Protection: A lab coat is required to protect skin and clothing.[7] Ensure it is kept clean and laundered separately from personal clothing.[2]

  • Respiratory Protection: If the disposal process could generate dust or aerosols, conduct the work in a chemical fume hood to ensure adequate ventilation.[4][8]

Spill Management Protocol

Accidents can happen, and a prepared response is critical to mitigating risks.

For a small, contained spill:

  • Alert Personnel: Immediately notify others in the vicinity.[4]

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described above.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[8]

  • Collect Waste: Carefully sweep up the absorbed material and place it into a designated, sealable, and appropriately labeled hazardous waste container.[2][9]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Materials: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[10]

Step-by-Step Disposal Protocol

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The following protocol aligns with these federal guidelines.

Step 1: Waste Characterization

You must first determine if the waste is hazardous. A waste is considered hazardous if it is listed by the EPA or exhibits at least one of four characteristics:

  • Ignitability: Flashpoint <140°F.

  • Corrosivity: pH ≤2 or ≥12.5.

  • Reactivity: Unstable, explosive, or reacts violently with water.

  • Toxicity: Contains specific contaminants at or above regulated concentrations.[11]

Given its chemical structure, 2-Phenoxy-1-piperazin-1-yl-ethanone waste is likely to be classified as toxic hazardous waste.

Step 2: Segregation and Collection
  • Do Not Mix Wastes: Never mix incompatible chemicals. 2-Phenoxy-1-piperazin-1-yl-ethanone waste should be collected in a dedicated container.

  • Use Appropriate Containers: Collect solid waste in a robust, sealable container that is compatible with the chemical. Ensure the container is kept closed unless waste is actively being added.

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak.[10]

Step 3: Labeling

Properly labeling hazardous waste is a critical regulatory requirement. The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "2-Phenoxy-1-piperazin-1-yl-ethanone "

  • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

  • The date when waste was first added to the container (the "accumulation start date").

Step 4: On-Site Accumulation

The amount of time you can store hazardous waste on-site depends on your facility's generator status, as defined by the EPA. All records related to waste must be kept for at least three years.[11]

Generator StatusMonthly Hazardous Waste GenerationOn-site Accumulation LimitMaximum Accumulation Time
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)No quantity limitUp to 90 days
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg≤ 6,000 kg (13,200 lbs)Up to 180 days
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)No time limit, but waste must be managed responsibly.

(Source: Adapted from EPA regulations)[11]

Step 5: Arrange for Professional Disposal

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]

  • Contact your institution's Environmental Health & Safety (EH&S) department. They will guide you on the specific procedures for your facility.

  • If you do not have an EH&S department, you must contract with a licensed hazardous waste disposal company.

  • Ensure that the waste is tracked using the EPA's Hazardous Waste Manifest System, which documents the waste from its point of generation to its final disposal ("cradle-to-grave").[12]

Disposal Decision Workflow

The following diagram outlines the critical decision points and actions required for the safe and compliant disposal of 2-Phenoxy-1-piperazin-1-yl-ethanone.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposal start Begin Disposal Process sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds risk_assessment Perform Risk Assessment (Identify Hazards) sds->risk_assessment ppe Select & Don Appropriate Personal Protective Equipment (PPE) risk_assessment->ppe characterize Characterize Waste (per EPA RCRA) ppe->characterize container Select & Label Approved Waste Container characterize->container accumulate Collect Waste in Designated Accumulation Area container->accumulate segregate Ensure Proper Segregation (No Mixing of Incompatible Wastes) accumulate->segregate contact_ehs Contact EH&S or Licensed Waste Vendor segregate->contact_ehs manifest Prepare Hazardous Waste Manifest contact_ehs->manifest pickup Schedule & Complete Waste Pickup manifest->pickup end Disposal Complete (Retain Records) pickup->end

Caption: Disposal workflow for 2-Phenoxy-1-piperazin-1-yl-ethanone.

References

  • Zenodo. (n.d.). Waste Management and Recycling Strategies in Pharma- Chemical Industries. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-CHLORO-PHENOXY)-1-PIPERAZIN-1-YL-ETHANONE. Retrieved from [Link]

  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • ResearchGate. (2026, February 14). Review On Pharmaceutical Waste Management and Sustainable Practice in Pharmacy Settings. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Henkel. (n.d.). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • ACS Publications. (2025, November 13). Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (2025, June 28). A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Antibodies. (n.d.). Piperazine. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 6th Ed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Texas Tech University. (n.d.). Biological Sciences General Chemical Safety OP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Perma-Chink Systems, Inc. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-AMINO-PHENOXY)-1-PIPERIDIN-1-YL-ETHANONE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Phenoxy-1-piperazin-1-yl-ethanone

Authoritative Guide to Handling 2-Phenoxy-1-piperazin-1-yl-ethanone: Safety, PPE, and Operational Protocols As a Senior Application Scientist, I frequently encounter researchers integrating novel piperazine derivatives i...

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Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Guide to Handling 2-Phenoxy-1-piperazin-1-yl-ethanone: Safety, PPE, and Operational Protocols

As a Senior Application Scientist, I frequently encounter researchers integrating novel piperazine derivatives into their drug discovery pipelines. 2-Phenoxy-1-piperazin-1-yl-ethanone (often handled as a hydrochloride salt, CAS: 92114-37-9) is a prime example of a highly valuable, yet chemically reactive building block[1][2].

To build a truly self-validating safety culture in your laboratory, it is not enough to simply memorize a list of protective gear. You must understand the causality behind the hazards. This guide deconstructs the chemical nature of 2-Phenoxy-1-piperazin-1-yl-ethanone, providing you with field-proven, step-by-step protocols for personal protective equipment (PPE), handling, and disposal.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first analyze the structural components of 2-Phenoxy-1-piperazin-1-yl-ethanone:

  • The Piperazine Core: Piperazine derivatives are strongly alkaline in their free-base form and are established skin, eye, and respiratory irritants[3][4]. While handling the hydrochloride salt mitigates some of the severe caustic burns associated with free piperazine, the salt remains a potent mucosal irritant and a potential respiratory sensitizer[3][5].

  • The Aryl Ether Moiety (Phenoxy group): The addition of the phenoxy group increases the molecule's lipophilicity. Highly lipophilic molecules can more easily penetrate the stratum corneum of the skin, increasing the risk of systemic dermal absorption if dissolved in permeation-enhancing solvents like DMSO or DMF.

  • Neurological & Reproductive Considerations: High-dose systemic exposure to piperazine pharmacophores has been linked to transient neurotoxicity (GABA receptor antagonism) and potential reproductive toxicity[3][4]. Therefore, preventing inhalation of aerosolized powders is paramount.

Table 1: Hazard Summary & Physical Properties

Property / HazardSpecification / ClassificationOperational Implication
CAS Number 92114-37-9 (HCl salt)[1][2]Ensure SDS matching this specific salt form is filed.
Physical State Solid (Powder/Crystalline)High risk of aerosolization and static cling during weighing.
Skin/Eye Irritation Category 2 (Irritant)[6]Direct contact will cause localized erythema or corneal damage.
Sensitization Respiratory & Skin Sensitizer[5]Repeated exposure may trigger allergic asthma or contact dermatitis.

Mandatory Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a targeted barrier against the specific chemical vulnerabilities outlined above. Do not deviate from these specifications.

  • Hand Protection (The Primary Barrier):

    • Specification: Nitrile gloves (minimum thickness 0.11 mm for solid handling).

    • Causality: Nitrile provides excellent resistance to the solid powder. However, if you are dissolving the compound in DMSO or Dichloromethane (DCM), standard nitrile will degrade rapidly. Protocol: Double-glove. If using DCM, upgrade the outer glove to heavy-duty Neoprene or Butyl rubber.

  • Eye & Face Protection:

    • Specification: ANSI Z87.1 compliant chemical splash goggles.

    • Causality: Safety glasses with side shields are insufficient. The fine powder of piperazine salts can easily bypass standard glasses via air currents, reacting with the moisture in your eyes to cause severe irritation[5][7].

  • Respiratory Protection:

    • Specification: N95/P100 particulate respirator (EN 143 Type P2/P3)[8].

    • Causality: Because piperazine derivatives are known respiratory sensitizers[5], inhaling the dust during transfer can lead to occupational asthma. If a ventilated balance enclosure (VBE) is unavailable, a fitted P100 mask is mandatory.

  • Body Protection:

    • Specification: Flame-retardant, fluid-resistant lab coat with knit cuffs.

Operational Workflow: Safe Dispensing and Handling

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

Step 1: Environmental Preparation

  • Ensure the fume hood or Ventilated Balance Enclosure (VBE) is operating at a face velocity of 80–100 feet per minute (fpm).

  • Place an anti-static mat inside the hood. Hydrochloride salts of piperazines are notoriously prone to static charge, which can cause the powder to "jump" and aerosolize when a spatula is introduced.

Step 2: Dispensing Protocol

  • Use a static-eliminating ionizer gun on the source bottle and the receiving vial before opening.

  • Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which generate static electricity.

  • Weigh the desired amount directly into a pre-tared, sealable vial.

Step 3: Solubilization

  • Add your solvent (e.g., DMSO, Methanol) inside the fume hood.

  • Cap the vial tightly before removing it from the hood for vortexing or sonication. Never vortex an open tube of a piperazine solution.

HandlingWorkflow Start 1. Pre-Operational Checks (Verify Hood Exhaust & Static Control) PPE 2. Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood 3. Transfer to Fume Hood / VBE PPE->Hood Weigh 4. Weigh Solid (Use Anti-static tools) Hood->Weigh Solvent 5. Add Solvent (e.g., DMSO/Water) Weigh->Solvent Seal 6. Seal Vessel Before Removal Solvent->Seal Clean 7. Decontaminate Workspace (Wet Wipe Method) Seal->Clean

Figure 1: Standard Operating Procedure for dispensing piperazine-derivative powders.

Emergency Spill Response & Decontamination

A spill response must be rapid and methodical to prevent aerosolization and respiratory exposure.

Step-by-Step Spill Protocol:

  • Isolate: Immediately alert colleagues and restrict access to the area.

  • Assess: Determine if the spill is a dry powder or a solvent solution.

  • Dry Spill Recovery: Do not dry sweep. Dry sweeping aerosolizes the sensitizing powder[6]. Gently cover the powder with absorbent paper towels lightly dampened with water or ethanol to suppress dust.

  • Liquid Spill Recovery: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a commercial spill pad).

  • Decontamination: Wash the affected surface thoroughly with a 10% bleach solution or a strong detergent, followed by a water rinse. Piperazine derivatives leave residues that can cause contact dermatitis upon secondary exposure[5].

SpillResponse Spill Spill Detected Assess Assess State of Chemical Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid Sweep Wet Wipe Method (NEVER Dry Sweep) Solid->Sweep Evac Evacuate & Ventilate Liquid->Evac If >50mL or highly volatile Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb If <50mL Evac->Absorb Dispose Transfer to Hazardous Waste Sweep->Dispose Absorb->Dispose

Figure 2: Decision tree for 2-Phenoxy-1-piperazin-1-yl-ethanone spill mitigation.

Waste Disposal Plan

Improper disposal of piperazine derivatives can lead to environmental toxicity, particularly aquatic toxicity[5].

  • Solid Waste: Empty vials, contaminated gloves, and paper towels used for weighing must be placed in a sealed, biohazard-style bag designated for Solid Hazardous Chemical Waste . This must be sent for high-temperature incineration.

  • Liquid Waste (Non-Halogenated): If dissolved in DMSO, Methanol, or Water, dispose of in the "Non-Halogenated Organic Waste" carboy.

  • Liquid Waste (Halogenated): If the compound was dissolved in Chloroform or Dichloromethane (DCM) for extraction or chromatography, it must be segregated into the "Halogenated Organic Waste" container to prevent explosive cross-reactions in waste processing.

  • Aqueous Washings: Do not pour initial glassware washings down the sink[5][9]. Collect the first solvent rinse of your glassware into the appropriate organic waste container before moving the glassware to the general washing sink.

References

  • ChemicalBook. "2-Phenoxy-1-piperazin-1-yl-ethanone x HCl (CAS 92114-37-9) Product Information." Accessed March 20, 2026. https://www.chemicalbook.com/ProductList_En.aspx
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Piperazine: Human health tier II assessment." Australian Government Department of Health. https://www.industrialchemicals.gov.au/chemical-information/imap-assessments/imap-group-assessment-report?assessment_id=1149
  • Tokyo Chemical Industry (TCI). "Piperazine Anhydrous - Safety Data Sheet (SDS)." https://www.tcichemicals.com/
  • European Commission. "Opinion on the results of the Risk Assessment of Piperazine (Human Health)." Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). https://ec.europa.eu/

Sources

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